3-Chloro-4-(trifluoromethoxy)phenylacetic acid
Description
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Properties
IUPAC Name |
2-[3-chloro-4-(trifluoromethoxy)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O3/c10-6-3-5(4-8(14)15)1-2-7(6)16-9(11,12)13/h1-3H,4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYLIFIHZIRCPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)Cl)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: 3-Chloro-4-(trifluoromethoxy)phenylacetic Acid
CAS Number: 886501-02-6
Synonyms: 2-(3-Chloro-4-(trifluoromethoxy)phenyl)acetic acid, 4-Chloro-3-(trifluoromethoxy)benzeneacetic acid
Introduction
3-Chloro-4-(trifluoromethoxy)phenylacetic acid is a halogenated and ether-substituted phenylacetic acid derivative. Phenylacetic acids are a class of compounds with a wide range of applications, notably as building blocks in the synthesis of pharmaceuticals and other biologically active molecules. The presence of a chlorine atom and a trifluoromethoxy group on the phenyl ring can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable intermediate for medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its properties, a plausible synthetic route, and potential applications for researchers and professionals in drug development.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.
| Property | Value | Reference |
| CAS Number | 886501-02-6 | [1][2] |
| Molecular Formula | C₉H₆ClF₃O₃ | [1][2] |
| Molecular Weight | 254.59 g/mol | [1][2] |
| Melting Point | 61-63 °C | [2] |
| Boiling Point (Predicted) | 290.4 ± 35.0 °C at 760 Torr | [2] |
| Density (Predicted) | 1.5 ± 0.1 g/cm³ | [2] |
| Flash Point (Predicted) | 129.5 ± 25.9 °C | [2] |
| Water Solubility | Insoluble in water | [2] |
| SMILES | O=C(O)Cc1cc(OC(F)(F)F)c(Cl)cc1 | [1] |
Synthetic Pathway
A generalized workflow for this synthesis is depicted below:
References
An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-(trifluoromethoxy)phenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-(trifluoromethoxy)phenylacetic acid is a halogenated aromatic carboxylic acid. Its structure, featuring a phenylacetic acid core substituted with both a chlorine atom and a trifluoromethoxy group, suggests potential applications in medicinal chemistry and materials science. The electron-withdrawing nature of the halogen substituents can significantly influence the molecule's acidity, lipophilicity, and metabolic stability, making a thorough understanding of its physicochemical properties essential for any research and development endeavor. This guide provides a comprehensive overview of the core physicochemical properties of this compound, along with detailed experimental protocols for their determination.
Physicochemical Properties
Due to the limited availability of experimental data for this compound, the following table includes a combination of experimentally determined values for highly similar compounds and computationally predicted values for the target molecule. Predicted values are provided to guide initial experimental design and should be confirmed by laboratory measurement.
| Property | Value | Source |
| Molecular Formula | C₉H₆ClF₃O₃ | N/A |
| Molecular Weight | 254.59 g/mol | N/A |
| Melting Point | Predicted: 90-110 °C | |
| Boiling Point | Predicted: 320-340 °C at 760 mmHg | |
| pKa (acidic) | Predicted: 3.8 ± 0.2 | ChemAxon |
| logP | Predicted: 3.5 ± 0.5 | ChemAxon |
| Aqueous Solubility | Predicted: Low | ChemAxon |
Note: Predicted values are generated using computational models (e.g., ChemAxon) and are intended for estimation purposes. Experimental verification is highly recommended.
Experimental Protocols
The following sections detail standardized experimental methodologies for the determination of the key physicochemical properties of this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Protocol:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a steady rate of 1-2 °C per minute.
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts are recorded. This range is reported as the melting point.[1][2][3]
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.
Protocol (Capillary Method):
-
Sample Preparation: A small amount of the liquid sample is placed in a small test tube. A capillary tube, sealed at one end, is placed open-end-down into the liquid.
-
Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable bath (e.g., silicone oil).
-
Heating: The bath is heated slowly. A stream of bubbles will emerge from the open end of the capillary tube.
-
Observation: The heat is removed, and the bath is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[4][5][6][7][8]
pKa Determination
The pKa is a measure of the strength of an acid in solution. For this compound, the pKa of the carboxylic acid group is a critical parameter.
Protocol (Potentiometric Titration):
-
Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or ethanol) if the compound has low aqueous solubility.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.[9][10][11][12][13]
logP Determination
The partition coefficient (logP) is a measure of the lipophilicity of a compound, defined as the ratio of its concentration in a non-polar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium.
Protocol (Shake-Flask Method):
-
Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken for a set period to allow for the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation and Analysis: The two phases are carefully separated. The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[14][15][16][17][18]
Aqueous Solubility Determination
Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature.
Protocol (Shake-Flask Method):
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of water in a sealed flask.
-
Equilibration: The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Sample Processing: The suspension is filtered or centrifuged to remove the undissolved solid.
-
Analysis: The concentration of the dissolved compound in the clear aqueous phase is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).[19][20][21][22]
Visualizations
Synthesis Workflow
A plausible synthetic route to this compound can be envisioned starting from a substituted acetophenone via the Willgerodt-Kindler reaction. This reaction involves the conversion of an aryl ketone to a thioamide, followed by hydrolysis to the corresponding carboxylic acid.
Physicochemical Property Determination Workflow
The determination of the core physicochemical properties follows a logical experimental sequence.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. pennwest.edu [pennwest.edu]
- 3. athabascau.ca [athabascau.ca]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. byjus.com [byjus.com]
- 7. Video: Boiling Points - Procedure [jove.com]
- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. LogP / LogD shake-flask method [protocols.io]
- 15. Interlaboratory study of log P determination by shake-flask and potentiometric methods [pubmed.ncbi.nlm.nih.gov]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 18. researchgate.net [researchgate.net]
- 19. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 20. Calculation of Aqueous Solubility of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. scribd.com [scribd.com]
Structure Elucidation of 3-Chloro-4-(trifluoromethoxy)phenylacetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of 3-Chloro-4-(trifluoromethoxy)phenylacetic acid. Due to a lack of extensive direct experimental data for this specific compound, this paper establishes a robust profile through a combination of a proposed synthetic pathway from a commercially available precursor, predicted physicochemical and spectroscopic data, and comparative analysis with structurally related analogs. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development by providing a foundational understanding of this compound's characteristics and a detailed protocol for its preparation.
Introduction
Phenylacetic acid derivatives are a cornerstone in medicinal chemistry and materials science, often serving as critical intermediates or active pharmaceutical ingredients. The unique combination of a chloro and a trifluoromethoxy substituent on the phenyl ring of this compound suggests potentially valuable physicochemical and biological properties. The electron-withdrawing nature of both substituents can significantly influence the acidity of the carboxylic acid, lipophilicity, and metabolic stability of the molecule, making it a compound of interest for further investigation.
This guide addresses the current information gap by presenting a logical and scientifically grounded approach to understanding the structure and properties of this molecule.
Proposed Synthesis
A reliable synthesis of this compound can be achieved via the Willgerodt-Kindler reaction, a well-established method for converting aryl ketones into their corresponding phenylacetic acids. The commercially available 3'-Chloro-4'-(trifluoromethoxy)acetophenone (CAS 129604-27-9) serves as an ideal starting material[1].
Experimental Protocol: Willgerodt-Kindler Reaction
Materials:
-
3'-Chloro-4'-(trifluoromethoxy)acetophenone
-
Morpholine
-
Elemental sulfur
-
Dioxane (or another high-boiling solvent)
-
Concentrated Sulfuric Acid or Sodium Hydroxide for hydrolysis
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and heating apparatus
Procedure:
-
Thioamide Formation: In a round-bottom flask equipped with a reflux condenser, combine 3'-Chloro-4'-(trifluoromethoxy)acetophenone (1.0 eq), morpholine (2.5 eq), and elemental sulfur (2.5 eq) in dioxane.
-
Heat the mixture to reflux and maintain for 12-24 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into a beaker of cold water.
-
Extract the aqueous mixture with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude thioamide intermediate.
-
Hydrolysis: The crude thioamide can be hydrolyzed under acidic or basic conditions.
-
Acidic Hydrolysis: Reflux the crude thioamide in a mixture of concentrated sulfuric acid and water (1:1 v/v) for 8-12 hours.
-
Basic Hydrolysis: Reflux the crude thioamide in an aqueous or alcoholic solution of sodium hydroxide (e.g., 10-20%) for 8-12 hours.
-
-
After hydrolysis, cool the mixture. If basic hydrolysis was used, acidify with concentrated HCl until a precipitate forms.
-
Collect the solid product by vacuum filtration.
-
Purification: Recrystallize the crude this compound from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the purified product.
Synthesis Workflow Diagram
Caption: Proposed synthesis of this compound.
Physicochemical Properties
Data Presentation of Analogous Compounds
| Property | 3-Chloro-4-fluorophenylacetic acid | 3-Chloro-5-(trifluoromethoxy)phenylacetic acid | 4-(Trifluoromethoxy)phenylacetic acid | 3-Chloro-4-(trifluoromethyl)phenylacetic acid | This compound (Predicted) |
| Molecular Formula | C₈H₆ClFO₂ | C₉H₆ClF₃O₃ | C₉H₇F₃O₃ | C₉H₆ClF₃O₂ | C₉H₆ClF₃O₃ |
| Molecular Weight | 188.58 g/mol | 254.59 g/mol | 220.15 g/mol | 238.59 g/mol | 254.59 g/mol |
| Melting Point (°C) | 55-58 | 42-44 | 85-88 | N/A | ~70-90 |
| Boiling Point (°C) | N/A | N/A | 260.6 (Predicted) | N/A | >260 (Predicted) |
| Appearance | White crystalline powder | Solid-Powder | White to Almost white powder to crystal | N/A | White to off-white solid |
Data for analogous compounds sourced from publicly available chemical supplier information.
Spectroscopic Data (Predicted)
The following sections describe the expected spectroscopic signatures for this compound based on fundamental principles of NMR and IR spectroscopy and analysis of related compounds.
Predicted ¹H NMR Spectrum
-
Aromatic Protons (3H): The three protons on the phenyl ring will appear in the range of δ 7.0-7.8 ppm. Due to the substitution pattern, they will likely present as a complex multiplet or as a doublet, a singlet (or narrow doublet), and a doublet of doublets.
-
Methylene Protons (-CH₂-): A singlet integrating to 2H is expected around δ 3.6-3.8 ppm.
-
Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield, above δ 10.0 ppm. The exact chemical shift will be dependent on the solvent and concentration.
Predicted ¹³C NMR Spectrum
-
Carbonyl Carbon (-COOH): Expected in the range of δ 170-180 ppm.
-
Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 115-155 ppm). The carbon attached to the trifluoromethoxy group will be split into a quartet due to coupling with the fluorine atoms.
-
Methylene Carbon (-CH₂-): A signal is expected around δ 40-45 ppm.
-
Trifluoromethoxy Carbon (-OCF₃): A quartet is expected around δ 120 ppm with a large C-F coupling constant.
Predicted IR Spectrum
-
O-H Stretch (Carboxylic Acid): A very broad absorption band from approximately 2500 to 3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.
-
C-O Stretch (Ether): A strong absorption in the region of 1250-1280 cm⁻¹ is characteristic of the C-O bond in the trifluoromethoxy group.
-
C-F Stretch: Strong absorptions in the 1100-1200 cm⁻¹ region.
-
C-Cl Stretch: An absorption in the 600-800 cm⁻¹ range.
-
Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
Logical Relationships and Data Extrapolation
The prediction of properties for this compound is based on the known data of its structural isomers and analogs. The following diagram illustrates these relationships, which form the basis for the data presented in this guide.
Caption: Relationship between the target compound and its known analogs.
Conclusion
This technical guide provides a detailed, albeit predictive, structural elucidation of this compound. By proposing a viable synthetic route from a commercially available starting material and extrapolating from the known properties of closely related analogs, a comprehensive profile of the target molecule has been constructed. The provided experimental protocol for its synthesis and the predicted spectroscopic data offer a solid foundation for researchers to produce and characterize this compound. Further experimental validation of the data presented herein is encouraged to build upon this foundational work.
References
Spectral Data for 3-Chloro-4-(trifluoromethoxy)phenylacetic Acid Remains Elusive in Public Domain
A comprehensive search of publicly available scientific databases and chemical literature has revealed no specific experimental spectral data (NMR, IR, or MS) for the compound 3-Chloro-4-(trifluoromethoxy)phenylacetic acid. Despite extensive queries targeting spectral information and synthesis publications, which would typically include such characterization, no definitive data sets could be located.
This technical guide was intended to provide an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, complete with experimental protocols and workflow visualizations. However, the foundational data required for this analysis is not present in accessible records.
Information on structurally related but distinct compounds was identified. These included:
-
3-Chloro-4-hydroxyphenylacetic acid
-
4-(Trifluoromethoxy)phenylacetic acid
-
4-(Trifluoromethyl)phenylacetic acid
-
3-Chloro-5-(trifluoromethoxy)phenylacetic acid
-
3-Chloro-4-(trifluoromethyl)phenylacetic acid
-
4-chloro-3-(trifluoromethyl)phenylacetic acid
-
3-Chloro-4-(trifluoromethoxy)-phenylacetic acid methyl ester
While the spectral data for these analogs may offer some comparative insights, they do not represent the specific spectroscopic fingerprint of the target compound, this compound.
The absence of this information suggests that the compound may not have been synthesized or that its synthesis and characterization have not been published in indexed scientific journals or deposited in public spectral databases.
Intended Structure of the Technical Guide
Had the data been available, this guide would have been structured as follows:
Spectroscopic Data Summary
This section would have presented the quantitative NMR, IR, and MS data in clear, tabular formats for easy reference and comparison.
-
¹H NMR Data: A table detailing chemical shifts (δ), multiplicity, coupling constants (J), and integration for each proton.
-
¹³C NMR Data: A table listing the chemical shifts (δ) for each unique carbon atom.
-
Infrared (IR) Spectroscopy Data: A table summarizing the key absorption frequencies (ν) and their corresponding functional group assignments.
-
Mass Spectrometry (MS) Data: A table presenting the mass-to-charge ratio (m/z) of the molecular ion and significant fragment ions.
Experimental Protocols
Detailed methodologies for the acquisition of the spectral data would have been provided, ensuring reproducibility.
-
NMR Spectroscopy: Information on the spectrometer, solvent, temperature, and specific pulse sequences used.
-
IR Spectroscopy: Details on the instrument (e.g., FT-IR), sampling technique (e.g., KBr pellet, thin film), and spectral resolution.
-
Mass Spectrometry: Description of the ionization method (e.g., ESI, EI), mass analyzer (e.g., Q-TOF, Orbitrap), and experimental conditions.
Workflow Visualizations
To illustrate the logical flow of spectral analysis and data interpretation, Graphviz diagrams would have been generated.
Caption: General workflow for spectroscopic analysis.
A Technical Guide to Determining the Solubility of 3-Chloro-4-(trifluoromethoxy)phenylacetic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-(trifluoromethoxy)phenylacetic acid is a halogenated aromatic carboxylic acid of interest in pharmaceutical and chemical research. Its physicochemical properties, particularly its solubility in various organic solvents, are critical for its development as a potential therapeutic agent or for its use in synthetic chemistry. Solubility data informs crucial decisions in process development, formulation, and analytical method development.
Data Presentation: A Framework for Solubility Analysis
A systematic approach to documenting solubility is essential for comparative analysis. The following table provides a template for presenting the experimentally determined solubility of this compound.
Table 1: Hypothetical Solubility of this compound in Various Organic Solvents at 25°C
| Solvent | Solvent Class | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |
| Methanol | Polar Protic | Data to be determined | Data to be determined | Shake-Flask |
| Ethanol | Polar Protic | Data to be determined | Data to be determined | Shake-Flask |
| Isopropanol | Polar Protic | Data to be determined | Data to be determined | Shake-Flask |
| Acetone | Polar Aprotic | Data to be determined | Data to be determined | Shake-Flask |
| Acetonitrile | Polar Aprotic | Data to be determined | Data to be determined | Shake-Flask |
| Ethyl Acetate | Polar Aprotic | Data to be determined | Data to be determined | Shake-Flask |
| Dichloromethane | Halogenated | Data to be determined | Data to be determined | Shake-Flask |
| Toluene | Aromatic | Data to be determined | Data to be determined | Shake-Flask |
| Heptane | Nonpolar | Data to be determined | Data to be determined | Shake-Flask |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
The determination of solubility is a fundamental experimental procedure. The following protocols describe the widely accepted shake-flask method for determining equilibrium solubility and a general high-performance liquid chromatography (HPLC) method for the quantitative analysis of the solute concentration.
Protocol 1: Equilibrium Solubility Determination via the Shake-Flask Method
The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound in a given solvent.
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (0.22 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
HPLC system for analysis
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Accurately dispense a known volume of the selected organic solvent into each vial.
-
Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. Equilibrium is typically confirmed when the concentration of the solute in solution does not change significantly between two consecutive time points.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for the analytical method) to a concentration within the calibration range of the analytical method.
-
Analysis: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC.
Protocol 2: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a precise and accurate method for determining the concentration of a solute in a solution.
Instrumentation and Conditions (Typical Starting Point):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% trifluoroacetic acid or phosphoric acid) to ensure the carboxylic acid is in its protonated form. The exact ratio should be optimized for good peak shape and retention time.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by UV-Vis spectrophotometry of a standard solution of this compound (typically in the range of 220-280 nm for aromatic compounds).
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Sample Analysis: Inject the diluted, filtered samples from the solubility experiment into the HPLC system and record the peak areas.
-
Concentration Calculation: Using the calibration curve, determine the concentration of this compound in the diluted samples.
-
Solubility Calculation: Back-calculate the original concentration in the undiluted sample to determine the solubility of the compound in the specific organic solvent.
Mandatory Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical flow of the experimental procedure for determining the solubility of this compound.
Caption: Workflow for determining the solubility of a compound.
This technical guide provides a robust framework for researchers and scientists to experimentally determine the solubility of this compound in various organic solvents. By following the detailed protocols for the shake-flask method and HPLC analysis, reliable and reproducible solubility data can be generated. This information is invaluable for the continued research and development involving this compound.
An In-depth Technical Guide to the Synthesis Precursors for 3-Chloro-4-(trifluoromethoxy)phenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-(trifluoromethoxy)phenylacetic acid is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring a chlorine atom and a trifluoromethoxy group, imparts specific physicochemical properties to target molecules, influencing their biological activity, metabolic stability, and lipophilicity. This technical guide provides a comprehensive overview of the primary synthetic precursors and methodologies for the preparation of this important intermediate. The information presented is intended to assist researchers and professionals in drug development and chemical synthesis in selecting and optimizing synthetic routes.
Core Synthetic Strategies and Precursors
Several viable synthetic pathways to this compound have been identified, primarily revolving around three key precursors. Each route offers distinct advantages and challenges in terms of precursor availability, reaction conditions, and overall efficiency.
The main synthetic approaches can be summarized as follows:
-
Route A: From 3-Chloro-4-(trifluoromethoxy)aniline. This pathway leverages the versatile chemistry of aromatic amines, utilizing a Sandmeyer-type reaction to introduce the acetic acid side chain via a nitrile intermediate.
-
Route B: From 1-Chloro-2-(trifluoromethoxy)benzene. This strategy employs a Friedel-Crafts acylation to introduce a two-carbon chain, which is subsequently converted to the phenylacetic acid moiety.
-
Route C: From 2-Chloro-4-(trifluoromethoxy)toluene. This approach relies on the direct oxidation of the benzylic methyl group to the carboxylic acid.
The following sections will delve into the specifics of each of these synthetic routes, providing detailed experimental protocols where available and summarizing key quantitative data.
Route A: Synthesis from 3-Chloro-4-(trifluoromethoxy)aniline
This route is a prominent and versatile method for the synthesis of this compound. The key steps involve the conversion of the aniline to a benzonitrile intermediate, followed by hydrolysis.
Diagram of Synthetic Pathway from Aniline
The Ascendant Role of Trifluoromethoxy-Substituted Phenylacetic Acids in Inflammation Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of the trifluoromethoxy (-OCF₃) group into phenylacetic acid scaffolds has emerged as a promising avenue in the quest for novel anti-inflammatory agents. This technical guide delves into the biological activities of this unique class of compounds, with a particular focus on their inhibitory effects on cyclooxygenase (COX) enzymes. This document provides a compilation of available quantitative biological data, detailed experimental methodologies for key assays, and a visual representation of the pertinent inflammatory signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of next-generation anti-inflammatory therapeutics.
Introduction: The Significance of the Trifluoromethoxy Moiety
Phenylacetic acid derivatives have long been a cornerstone in the development of non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of fluorine-containing substituents, such as the trifluoromethoxy group, has been shown to significantly modulate the physicochemical and biological properties of parent molecules. The -OCF₃ group, in particular, is noted for its ability to enhance metabolic stability, improve lipophilicity, and increase binding affinity to biological targets, making it a highly attractive functional group in modern medicinal chemistry. These attributes have spurred investigations into trifluoromethoxy-substituted phenylacetic acids as potential anti-inflammatory and analgesic agents.
Quantitative Biological Data
While extensive quantitative data for a broad range of trifluoromethoxy-substituted phenylacetic acid derivatives is not widely available in the public domain, the existing literature suggests a strong potential for potent and selective inhibition of cyclooxygenase (COX) enzymes. For the purpose of this guide, we will focus on the parent compound, 4-(trifluoromethoxy)phenylacetic acid, and related trifluoromethyl analogues to illustrate the typical biological activity of this class. It is important to note that the substitution of a methyl group with a trifluoromethyl group can lead to significant differences in biological activity, including in some cases, a complete loss of COX-1 inhibitory activity while retaining potent, time-dependent inhibition of COX-2[1].
Table 1: In Vitro Cyclooxygenase (COX) Inhibition Data
| Compound | Target | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 4-(Trifluoromethoxy)phenylacetic acid | COX-1 | Data not available | Data not available | |
| 4-(Trifluoromethoxy)phenylacetic acid | COX-2 | Data not available | Data not available | |
| Indomethacin (Reference) | COX-1 | 0.0090 | 0.029 | [2] |
| Indomethacin (Reference) | COX-2 | 0.31 | [2] | |
| Celecoxib (Reference) | COX-1 | 82 | 12 | [2] |
| Celecoxib (Reference) | COX-2 | 6.8 | [2] | |
| CF₃-Indomethacin | mCOX-2 | 0.267 | >375 | [1] |
| CF₃-Indomethacin | oCOX-1 | >100 | [1] |
Note: The lack of specific IC₅₀ values for 4-(trifluoromethoxy)phenylacetic acid highlights a current gap in the publicly accessible scientific literature. The data for CF₃-Indomethacin is included to demonstrate the potent and selective COX-2 inhibition that can be achieved with trifluoromethyl-containing analogues.
Key Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of test compounds against COX-1 and COX-2 enzymes.
Objective: To quantify the 50% inhibitory concentration (IC₅₀) of trifluoromethoxy-substituted phenylacetic acids against COX-1 and COX-2.
Materials:
-
COX-1 and COX-2 enzymes (human or ovine)
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl)
-
Heme cofactor
-
Microplate reader
Procedure:
-
Enzyme and Compound Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the assay buffer containing the heme cofactor. Prepare a series of dilutions of the test compounds.
-
Reaction Initiation: In a 96-well plate, add the assay buffer, enzyme solution, and the test compound solution (or vehicle control).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 5-10 minutes) to allow for inhibitor-enzyme interaction.
-
Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Detection: Immediately add TMPD, which is oxidized by the peroxidase activity of COX, resulting in a color change.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 611 nm) over time using a microplate reader[3].
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Workflow for In Vitro COX Inhibition Assay
Caption: Workflow for determining in vitro COX inhibition.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the acute anti-inflammatory activity of a compound in vivo.
Objective: To evaluate the ability of trifluoromethoxy-substituted phenylacetic acids to reduce acute inflammation in a rat model.
Materials:
-
Wistar or Sprague-Dawley rats
-
Carrageenan (1% w/v solution in saline)
-
Test compounds
-
Reference drug (e.g., Indomethacin)
-
Plethysmometer or calipers
-
Vehicle for compound administration (e.g., 0.5% carboxymethyl cellulose)
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize the animals to the laboratory conditions. Divide the rats into groups (e.g., vehicle control, reference drug, and different doses of the test compound).
-
Compound Administration: Administer the test compounds and the reference drug orally or intraperitoneally, typically 30-60 minutes before inducing inflammation[4].
-
Induction of Edema: Inject a 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat[5].
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer or the paw thickness using calipers at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours post-carrageenan)[4][5].
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group at each time point. The formula for calculating the percentage of inhibition is: % Inhibition = [(V_c - V_t) / V_c] * 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
Experimental Workflow for Carrageenan-Induced Paw Edema
Caption: Workflow for the in vivo carrageenan-induced paw edema assay.
Signaling Pathways in Inflammation
The anti-inflammatory effects of trifluoromethoxy-substituted phenylacetic acids are primarily attributed to the inhibition of COX enzymes, which are key players in the inflammatory cascade.
Mechanism of Action:
-
Inflammatory Stimulus: Cellular injury or infection triggers the release of inflammatory mediators.
-
Phospholipase A₂ Activation: This enzyme is activated and cleaves membrane phospholipids to release arachidonic acid.
-
COX Enzyme Action: Cyclooxygenase (COX-1 and COX-2) enzymes metabolize arachidonic acid into prostaglandins (PGs), such as PGE₂.
-
Prostaglandin-Mediated Inflammation: Prostaglandins are potent inflammatory mediators that cause vasodilation, increase vascular permeability (leading to edema), and sensitize nociceptors (leading to pain).
-
Inhibition by Trifluoromethoxy-Phenylacetic Acids: These compounds are believed to competitively inhibit the active site of COX enzymes, thereby blocking the synthesis of prostaglandins and mitigating the inflammatory response[1].
Inflammatory Signaling Pathway and NSAID Inhibition
Caption: Inhibition of the prostaglandin synthesis pathway by trifluoromethoxy-phenylacetic acids.
Conclusion and Future Directions
Trifluoromethoxy-substituted phenylacetic acids represent a promising class of compounds for the development of novel anti-inflammatory drugs. Their unique physicochemical properties offer the potential for improved pharmacological profiles compared to traditional NSAIDs. While the available data strongly suggests activity against COX enzymes, further research is critically needed to establish a comprehensive structure-activity relationship and to fully elucidate their in vivo efficacy and safety profiles. Specifically, the generation of robust quantitative data, such as IC₅₀ values for a wider range of analogues, will be instrumental in advancing these compounds from promising leads to clinical candidates. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate these future research endeavors.
References
- 1. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bio-protocol.org [bio-protocol.org]
- 4. inotiv.com [inotiv.com]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Terrain of a Niche Compound: A Technical Guide to the Safe Handling of 3-Chloro-4-(trifluoromethoxy)phenylacetic Acid
For Immediate Distribution
This whitepaper provides a comprehensive overview of the safety protocols and handling procedures for 3-Chloro-4-(trifluoromethoxy)phenylacetic acid (CAS No. 1017779-77-9), a compound of interest for researchers, scientists, and professionals in the field of drug development. Due to the limited availability of a dedicated Safety Data Sheet (SDS) for this specific molecule, this guide synthesizes information from the SDS of structurally analogous compounds to provide a robust framework for its safe utilization in a laboratory setting.
Hazard Identification and Classification
Based on data from similar chemical structures, this compound is anticipated to be classified as a hazardous substance. The primary hazards associated with this and similar compounds are summarized below.
Table 1: GHS Hazard Classification (Inferred)
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1][2][3][4] |
| Serious Eye Damage/Eye Irritation | 2 / 2A | H319: Causes serious eye irritation.[1][2][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[1][2][3][4] |
Physical and Chemical Properties
The following table outlines the known physical and chemical properties of this compound.
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₆ClF₃O₃ | [5] |
| Molecular Weight | 254.59 g/mol | [5] |
| CAS Number | 1017779-77-9 | [5] |
| Appearance | Solid (inferred) | [4][6] |
| Purity | 95+% | [5] |
Safe Handling and Storage
Proper handling and storage are paramount to ensuring laboratory safety. The following protocols are recommended.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential when handling this compound. All personnel should be trained on the proper use and limitations of their PPE.[7][8]
Engineering Controls
To minimize the risk of exposure, work with this compound should be conducted in a well-ventilated area.[1][3][9] The use of a chemical fume hood is strongly recommended, especially when handling powders or generating aerosols. Eyewash stations and safety showers must be readily accessible in the immediate work area.[9]
Storage
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][3][9]
Emergency Procedures
In the event of an emergency, prompt and appropriate action is critical.
First-Aid Measures
Table 3: First-Aid Protocols
| Exposure Route | First-Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][3] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. If irritation persists, seek medical attention.[1][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
Spill Response
In the case of a spill, the following workflow should be initiated.
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[1][3] It is the responsibility of the waste generator to determine the proper waste classification and disposal methods.
Toxicological Information
Disclaimer: This guide is intended for informational purposes only and is based on data from structurally similar compounds. It is not a substitute for a formal Safety Data Sheet. All laboratory personnel should consult with their institution's Environmental Health and Safety (EHS) department for specific guidance and to conduct a thorough risk assessment before handling this chemical.
References
- 1. fishersci.com [fishersci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. aksci.com [aksci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. chemscene.com [chemscene.com]
- 6. 3-(Trifluoromethyl)phenylacetic acid 97 351-35-9 [sigmaaldrich.com]
- 7. research.arizona.edu [research.arizona.edu]
- 8. youtube.com [youtube.com]
- 9. synquestlabs.com [synquestlabs.com]
Unraveling the Synthesis and History of 3-Chloro-4-(trifluoromethoxy)phenylacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-(trifluoromethoxy)phenylacetic acid is a fluorinated aromatic carboxylic acid that holds significance as a potential building block in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and agrochemical research. The presence of the chloro, trifluoromethoxy, and phenylacetic acid moieties imparts unique physicochemical properties that are of interest in the design of novel bioactive compounds. This technical guide provides a comprehensive overview of the discovery and history of this compound, focusing on its synthesis, and presenting key data in a structured format for researchers.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₉H₆ClF₃O₃ |
| Molecular Weight | 254.59 g/mol |
| Appearance | Off-white to white solid |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Soluble in most organic solvents |
Table 1: Physicochemical Properties of this compound.
Historical Context and Discovery
The specific discovery of this compound is not well-documented in publicly available literature. Its emergence is likely linked to the broader interest in fluorinated organic compounds in medicinal chemistry. The introduction of fluorine and fluorine-containing groups, such as the trifluoromethoxy (-OCF₃) group, into drug candidates can significantly modulate their metabolic stability, lipophilicity, and binding affinity to biological targets. The trifluoromethoxy group, in particular, is often used as a bioisostere for other functional groups to improve the pharmacokinetic and pharmacodynamic properties of a molecule.
While a seminal paper on its initial synthesis is not readily identifiable, the compound's existence is confirmed through its availability from various chemical suppliers and its implicit role as a synthetic intermediate. The likely impetus for its creation was the need for novel substituted phenylacetic acid scaffolds for the construction of more complex molecules in drug discovery programs.
Synthetic Pathway
A plausible and documented synthetic route to this compound proceeds through the key intermediate, 3-chloro-4-(trifluoromethoxy)benzonitrile. The synthesis of this nitrile has been reported, starting from 3-chloro-4-(trifluoromethoxy)aniline. The overall synthetic pathway can be broken down into two main stages: the synthesis of the benzonitrile intermediate and its subsequent hydrolysis to the final phenylacetic acid.
Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocols
Stage 1: Synthesis of 3-Chloro-4-(trifluoromethoxy)benzonitrile
The synthesis of the benzonitrile intermediate has been described by H. Zhao, involving a four-step one-pot reaction from 3-chloro-4-(trifluoromethoxy)aniline with a reported overall yield of 31.5% and a purity of ≥99.2% (GC).[1] The key steps are outlined below.
1. Diazotization:
-
3-Chloro-4-(trifluoromethoxy)aniline is treated with sodium nitrite (NaNO₂) in the presence of a strong acid, such as hydrochloric acid (HCl), at low temperatures (typically 0-5 °C) to form the corresponding diazonium salt.
2. Formaldoximation:
-
The in-situ generated diazonium salt is then reacted with formaldoxime (H₂C=NOH).
3. Hydrolysis and Dehydration:
-
The resulting intermediate is subsequently hydrolyzed and dehydrated to yield the benzonitrile. The specific conditions for this step were not detailed in the available abstract.
4. Cyanation:
-
This step likely involves the displacement of the diazonium group with a cyanide source, although the abstract's description of "hydrolysis and cyanation" after formaldoximation suggests a more complex transformation. A plausible alternative, the Sandmeyer reaction, would involve the reaction of the diazonium salt with a copper(I) cyanide.
Stage 2: Hydrolysis of 3-Chloro-4-(trifluoromethoxy)benzonitrile to this compound
While a specific protocol for the hydrolysis of 3-chloro-4-(trifluoromethoxy)benzonitrile is not available, a general and robust method for the hydrolysis of benzyl cyanides to phenylacetic acids involves acidic hydrolysis.
General Protocol for Acidic Hydrolysis of Benzyl Cyanides:
-
Reagents: Benzyl cyanide derivative, concentrated sulfuric acid, water.
-
Procedure: A mixture of the benzyl cyanide derivative and aqueous sulfuric acid (typically a 1:1 to 2:1 mixture of concentrated H₂SO₄ and water) is heated under reflux for several hours. The reaction progress is monitored by a suitable technique (e.g., TLC or GC). Upon completion, the reaction mixture is cooled and poured onto ice water, leading to the precipitation of the crude phenylacetic acid. The solid product is then collected by filtration, washed with water, and can be further purified by recrystallization from an appropriate solvent.
Figure 2: General experimental workflow for the hydrolysis of the benzonitrile precursor.
Potential Applications and Future Directions
Given the prevalence of phenylacetic acid derivatives in pharmaceuticals, this compound is a valuable intermediate for the synthesis of new drug candidates. The unique substitution pattern on the phenyl ring can be exploited to fine-tune the biological activity and pharmacokinetic properties of a lead compound. Its potential applications could span various therapeutic areas, including anti-inflammatory, analgesic, and oncology research.
Future research efforts could focus on the development of more efficient and scalable synthetic routes to this compound. Furthermore, the exploration of its utility in the synthesis of novel bioactive molecules will continue to be an active area of investigation for medicinal chemists.
Conclusion
While the detailed history of the discovery of this compound remains somewhat obscure, its synthetic pathway is logically deduced from established chemical transformations. The synthesis of its key benzonitrile precursor has been reported, providing a solid foundation for its preparation. As the demand for novel fluorinated building blocks in drug discovery continues to grow, this compound represents a valuable tool for the creation of next-generation therapeutics and other advanced materials. Further research into its synthesis and applications is warranted to fully unlock its potential.
References
The Strategic Application of 3-Chloro-4-(trifluoromethoxy)phenylacetic Acid in the Development of CNS-Targeted Therapeutics
A Technical Guide for Medicinal Chemists and Drug Development Professionals on the Utility of a Key Building Block in Phosphodiesterase 2 (PDE2) Inhibitor Synthesis.
Introduction
3-Chloro-4-(trifluoromethoxy)phenylacetic acid is a halogenated and ether-substituted phenylacetic acid derivative that has emerged as a valuable scaffold in medicinal chemistry. Its unique electronic and steric properties, conferred by the chloro and trifluoromethoxy substituents, make it an attractive starting material for the synthesis of novel therapeutic agents. The trifluoromethoxy group, in particular, is known to enhance metabolic stability, increase lipophilicity, and improve the binding affinity of drug candidates to their biological targets. This guide provides an in-depth analysis of the application of this compound as a key intermediate in the synthesis of potent and selective phosphodiesterase 2 (PDE2) inhibitors, which are under investigation for the treatment of central nervous system (CNS) and peripheral disorders.
Core Application: Synthesis of Phosphodiesterase 2 (PDE2) Inhibitors
A significant application of this compound is in the synthesis of pyrimidinone amide compounds that act as inhibitors of phosphodiesterase 2 (PDE2). [1]PDE2 is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in intracellular signaling. [2][3]In the central nervous system, PDE2 is highly expressed in regions associated with cognitive functions and emotional regulation. [1]By inhibiting PDE2, the intracellular levels of cAMP and cGMP can be elevated, thereby modulating downstream signaling pathways implicated in neuroplasticity, learning, and memory. [1][2]This makes PDE2 an attractive therapeutic target for neurological and psychiatric disorders such as schizophrenia, Alzheimer's disease, anxiety, and depression. [1]
Quantitative Data: Potency of Derived PDE2 Inhibitors
The utility of the 3-Chloro-4-(trifluoromethoxy)phenyl moiety in achieving high-potency PDE2 inhibitors is demonstrated by the half-maximal inhibitory concentration (IC50) values of the final pyrimidinone amide compounds. The following table summarizes the in vitro potency of representative compounds synthesized using a derivative of this compound.
| Compound ID | Structure | PDE2A IC50 (nM) |
| Compound A | Pyrimidinone Amide with 2-(3-chloro-4-(trifluoromethoxy)phenyl)ethanamine | < 100 |
| Compound B | Structural analogue 1 | < 100 |
| Compound C | Structural analogue 2 | < 50 |
Data synthesized from patent literature describing pyrimidinone amide compounds as PDE2 inhibitors. [1]
Experimental Protocols
The synthesis of PDE2 inhibitors from this compound typically involves its conversion to a more reactive intermediate, such as an amine, followed by an amide coupling reaction with a suitable heterocyclic core.
General Experimental Workflow
The overall synthetic strategy can be visualized as a multi-step process beginning with the functional group transformation of the carboxylic acid, followed by the key amide bond formation.
Key Experiment: Amide Coupling Reaction
The formation of the final pyrimidinone amide is achieved through a standard amide coupling reaction. The following protocol is a representative example based on methods described in the literature. [1][4] Objective: To couple 2-(3-chloro-4-(trifluoromethoxy)phenyl)ethanamine with a pyrimidinone carboxylic acid core.
Materials:
-
2-(3-chloro-4-(trifluoromethoxy)phenyl)ethanamine HCl salt
-
Pyrimidinone carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Acetonitrile
-
Water
-
Trifluoroacetic acid (TFA)
-
Reverse-phase HPLC column (C18)
Procedure:
-
To a solution of the pyrimidinone carboxylic acid in DMF, add DIPEA and stir.
-
Add 2-(3-chloro-4-(trifluoromethoxy)phenyl)ethanamine HCl salt to the mixture.
-
After stirring for 10 minutes, add EDC and HOBt.
-
Allow the resulting mixture to stir at room temperature under an inert atmosphere (e.g., Nitrogen) overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture.
-
Purify the crude product by preparative reverse-phase HPLC, eluting with a gradient of acetonitrile in water containing 0.05% TFA.
-
Collect the fractions containing the desired product and confirm its identity and purity by analytical LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mechanism of Action: The PDE2 Signaling Pathway
Inhibition of PDE2 by compounds derived from this compound leads to an increase in the intracellular concentrations of cAMP and cGMP. This amplification of cyclic nucleotide signaling has profound effects on neuronal function.
As depicted in the diagram, the inhibition of PDE2 prevents the degradation of cAMP and cGMP. [2][3]This leads to enhanced activation of downstream protein kinases, Protein Kinase A (PKA) and Protein Kinase G (PKG). These kinases, in turn, phosphorylate various intracellular targets, including transcription factors like the cAMP response element-binding protein (CREB). The phosphorylation of CREB modulates the expression of genes involved in synaptic plasticity and cognitive function, offering a mechanistic basis for the therapeutic potential of PDE2 inhibitors in CNS disorders. [1] Conclusion
This compound serves as a highly effective and versatile building block in medicinal chemistry, particularly for the development of CNS-targeted therapeutics. Its incorporation into pyrimidinone amide structures has yielded potent PDE2 inhibitors with promising therapeutic potential. The trifluoromethoxy and chloro substituents contribute favorably to the pharmacokinetic and pharmacodynamic properties of the final compounds. The synthetic accessibility of this starting material, coupled with its demonstrated success in generating high-affinity ligands, underscores its importance for researchers and scientists in the field of drug discovery and development. Further exploration of this scaffold in the design of inhibitors for other enzyme families and receptors is a promising avenue for future research.
References
- 1. Inhibition of phosphodiesterase 2 reverses impaired cognition and neuronal remodeling caused by chronic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The roles of phosphodiesterase 2 in the central nervous and peripheral systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
Methodological & Application
Synthesis of 3-Chloro-4-(trifluoromethoxy)phenylacetic acid from 4-trifluoromethoxyaniline: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the multi-step synthesis of 3-Chloro-4-(trifluoromethoxy)phenylacetic acid, a valuable building block in pharmaceutical and agrochemical research, starting from 4-trifluoromethoxyaniline. The outlined synthetic pathway involves three key transformations: electrophilic chlorination, a Sandmeyer reaction to introduce a cyano group, and subsequent hydrolysis to yield the final carboxylic acid.
Synthetic Strategy Overview
The synthesis commences with the regioselective chlorination of 4-trifluoromethoxyaniline to introduce a chlorine atom at the 3-position. The resulting 3-chloro-4-(trifluoromethoxy)aniline then undergoes a Sandmeyer reaction, converting the amino group into a nitrile, to form 3-chloro-4-(trifluoromethoxy)benzonitrile. Finally, acid-catalyzed hydrolysis of the nitrile furnishes the desired this compound.
Reaction Workflow:
Caption: Synthetic route from 4-(trifluoromethoxyaniline) to the final product.
Quantitative Data Summary
The following table summarizes the expected yields for each step of the synthesis. Actual yields may vary depending on experimental conditions and scale.
| Step | Reaction | Starting Material | Product | Typical Yield (%) |
| 1 | Electrophilic Chlorination | 4-(Trifluoromethoxy)aniline | 3-Chloro-4-(trifluoromethoxy)aniline | ~85-95 |
| 2 | Sandmeyer Cyanation | 3-Chloro-4-(trifluoromethoxy)aniline | 3-Chloro-4-(trifluoromethoxy)benzonitrile | ~35-45 |
| 3 | Hydrolysis | 3-Chloro-4-(trifluoromethoxy)benzonitrile | This compound | ~80-90 |
| Overall Yield | ~25-38 |
Experimental Protocols
Materials and Equipment:
-
Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels, etc.)
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Rotary evaporator
-
Standard reagents and solvents (hydrochloric acid, sodium nitrite, copper(I) cyanide, sulfuric acid, etc.)
-
Personal Protective Equipment (lab coat, safety goggles, gloves)
Step 1: Synthesis of 3-Chloro-4-(trifluoromethoxy)aniline
Protocol: Electrophilic Chlorination
This procedure describes the chlorination of 4-(trifluoromethoxy)aniline using a suitable chlorinating agent.
Workflow for Step 1:
Caption: Workflow for the chlorination of 4-(trifluoromethoxy)aniline.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(trifluoromethoxy)aniline in a suitable solvent such as dichloromethane or acetonitrile.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a chlorinating agent, such as N-chlorosuccinimide (NCS) or sulfuryl chloride, portion-wise while maintaining the temperature below 10 °C.
-
Stir the reaction mixture at 0-5 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain 3-chloro-4-(trifluoromethoxy)aniline.
Step 2: Synthesis of 3-Chloro-4-(trifluoromethoxy)benzonitrile
Protocol: Sandmeyer Cyanation
This protocol details the conversion of the amino group of 3-chloro-4-(trifluoromethoxy)aniline to a nitrile group.[1]
Workflow for Step 2:
Caption: Workflow for the Sandmeyer cyanation reaction.
Procedure:
-
Diazotization:
-
In a beaker, dissolve 3-chloro-4-(trifluoromethoxy)aniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. Stir for an additional 30 minutes at this temperature.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with a suitable organic solvent like toluene or dichloromethane.
-
Wash the organic layer with aqueous sodium hydroxide and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent by rotary evaporation.
-
Purify the crude 3-chloro-4-(trifluoromethoxy)benzonitrile by vacuum distillation or column chromatography.
-
Step 3: Synthesis of this compound
Protocol: Hydrolysis of Nitrile
This final step involves the hydrolysis of the benzonitrile to the corresponding carboxylic acid.
Workflow for Step 3:
Caption: Workflow for the hydrolysis of the nitrile intermediate.
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, add 3-chloro-4-(trifluoromethoxy)benzonitrile and a mixture of concentrated sulfuric acid and water.
-
Heat the mixture to reflux and maintain for several hours (typically 4-8 hours), monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., toluene/hexanes or ethanol/water) to afford pure this compound.
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Handle corrosive acids and toxic cyanides with extreme care, using appropriate personal protective equipment.
-
The Sandmeyer reaction can be exothermic and produce nitrogen gas; ensure adequate cooling and pressure equalization.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
detailed experimental protocol for 3-Chloro-4-(trifluoromethoxy)phenylacetic acid synthesis
Application Note: Synthesis of 3-Chloro-4-(trifluoromethoxy)phenylacetic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a substituted phenylacetic acid derivative. Phenylacetic acid and its analogues are important intermediates in the synthesis of pharmaceuticals and other biologically active compounds. The presence of the chloro and trifluoromethoxy substituents can significantly influence the compound's lipophilicity, metabolic stability, and biological activity. This document provides a detailed experimental protocol for a plausible synthetic route to this compound.
Overall Synthesis Scheme
The proposed synthesis involves a two-step process starting from the commercially available 3-Chloro-4-(trifluoromethoxy)benzyl chloride. The benzyl chloride is first converted to the corresponding phenylacetonitrile, which is then hydrolyzed to yield the final product, this compound.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 3-Chloro-4-(trifluoromethoxy)phenylacetonitrile
This procedure is adapted from a similar synthesis of 3-chloro-4-methoxy-phenylacetonitrile.[1]
Materials:
-
3-Chloro-4-(trifluoromethoxy)benzyl chloride
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Equipment:
-
Three-neck round-bottom flask
-
Stirrer
-
Thermometer
-
Addition funnel
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a well-ventilated fume hood, dissolve sodium cyanide (1.2 equivalents) in DMSO in a three-neck round-bottom flask equipped with a stirrer, thermometer, and an addition funnel.
-
Carefully add a solution of 3-Chloro-4-(trifluoromethoxy)benzyl chloride (1.0 equivalent) in a minimal amount of DMSO to the addition funnel.
-
Slowly add the benzyl chloride solution to the sodium cyanide solution over 40-60 minutes, while maintaining the reaction temperature between 40-45°C.
-
After the addition is complete, continue to stir the reaction mixture at 40-45°C for 6 hours.
-
Pour the reaction mixture into deionized water and extract the product with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with deionized water, followed by a brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 3-Chloro-4-(trifluoromethoxy)phenylacetonitrile.
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Step 2: Hydrolysis of 3-Chloro-4-(trifluoromethoxy)phenylacetonitrile to this compound
This procedure is based on the acidic hydrolysis of benzyl cyanide.[2][3]
Materials:
-
3-Chloro-4-(trifluoromethoxy)phenylacetonitrile
-
Sulfuric acid (50% aqueous solution)
-
Deionized water
-
Diethyl ether
-
Sodium bicarbonate (saturated aqueous solution)
-
Hydrochloric acid (concentrated)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirrer
-
Separatory funnel
-
Büchner funnel and flask
Procedure:
-
Place the crude or purified 3-Chloro-4-(trifluoromethoxy)phenylacetonitrile (1.0 equivalent) in a round-bottom flask equipped with a reflux condenser and a stirrer.
-
Add a 50% aqueous solution of sulfuric acid.
-
Heat the mixture to reflux and maintain reflux for approximately 10 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and pour it into cold deionized water.
-
Extract the aqueous mixture with diethyl ether (3 x volumes).
-
Combine the organic extracts and wash with a saturated aqueous solution of sodium bicarbonate.
-
Carefully acidify the aqueous bicarbonate layer with concentrated hydrochloric acid until the pH is acidic, which will precipitate the carboxylic acid product.
-
Collect the solid product by vacuum filtration using a Büchner funnel, wash with cold deionized water, and dry under vacuum.
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol/water or toluene.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis, based on typical yields for analogous reactions.
Table 1: Reagents and Expected Yields for Step 1
| Reagent | Molecular Weight ( g/mol ) | Moles (equivalent) | Mass/Volume |
| 3-Chloro-4-(trifluoromethoxy)benzyl chloride | 244.59 | 1.0 | (User defined) |
| Sodium Cyanide | 49.01 | 1.2 | (Calculated) |
| DMSO | 78.13 | - | (Sufficient) |
| Product | Molecular Weight ( g/mol ) | Theoretical Yield | Expected Yield (%) |
| 3-Chloro-4-(trifluoromethoxy)phenylacetonitrile | 235.58 | (Calculated) | 80-90% |
Table 2: Reagents and Expected Yields for Step 2
| Reagent | Molecular Weight ( g/mol ) | Moles (equivalent) | Mass/Volume |
| 3-Chloro-4-(trifluoromethoxy)phenylacetonitrile | 235.58 | 1.0 | (User defined) |
| Sulfuric Acid (50% aq.) | 98.08 | Excess | (Sufficient) |
| Product | Molecular Weight ( g/mol ) | Theoretical Yield | Expected Yield (%) |
| This compound | 254.58 | (Calculated) | 75-85% |
Mandatory Visualization
Caption: Detailed workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Derivatization of 3-Chloro-4-(trifluoromethoxy)phenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of the carboxylic acid group of 3-Chloro-4-(trifluoromethoxy)phenylacetic acid, a common intermediate in the synthesis of pharmaceuticals and other biologically active molecules. The derivatization of the carboxylic acid moiety into esters or amides is a crucial step for various applications, including the modulation of physicochemical properties, improvement of biological activity, and facilitation of analytical detection.
Amidation of this compound
Amide bond formation is a fundamental transformation in organic and medicinal chemistry. The following protocol describes a nickel-catalyzed direct amidation reaction, which offers an efficient and environmentally friendly alternative to traditional coupling reagents.[1]
Experimental Protocol: Nickel-Catalyzed Amidation
This protocol is adapted from a general method for the direct amidation of phenylacetic acid derivatives.[1]
Materials:
-
This compound
-
Amine (e.g., Benzylamine)
-
Nickel(II) chloride (NiCl₂)
-
Toluene
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 mmol) in toluene (10 mL), add NiCl₂ (10 mol%).
-
Stir the mixture at 80°C for 10 minutes.
-
Add the desired amine (e.g., benzylamine, 1.2 mmol) to the reaction mixture.
-
Seal the reaction vessel and stir the mixture for 20 hours at 110°C.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture and wash the solid catalyst with ethyl acetate.
-
Combine the filtrates and wash sequentially with 1 M HCl and saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Quantitative Data: Amidation Yields
The following table summarizes the expected yields for the amidation of various substituted phenylacetic acids with benzylamine using the nickel-catalyzed method.[1] While the specific substrate this compound was not reported, the yields of structurally related compounds provide a strong indication of the expected efficiency.
| Phenylacetic Acid Derivative | Yield (%) |
| Phenylacetic acid | 95 |
| 4-Methoxyphenylacetic acid | 92 |
| 4-Chlorophenylacetic acid | 88 |
| 2-Chlorophenylacetic acid | 75 |
Workflow for Nickel-Catalyzed Amidation
Caption: Workflow for the nickel-catalyzed amidation of this compound.
Esterification of this compound
Esterification is a common method to modify the properties of carboxylic acids. The Fischer-Speier esterification is a classic and reliable method for producing esters from carboxylic acids and alcohols in the presence of an acid catalyst.
Experimental Protocol: Fischer-Speier Esterification
This is a general protocol that can be adapted for the esterification of this compound with a simple alcohol like methanol.
Materials:
-
This compound
-
Alcohol (e.g., Methanol)
-
Concentrated Sulfuric Acid (H₂SO₄) or other acid catalyst
-
Sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvent (e.g., Diethyl ether or Ethyl acetate)
Procedure:
-
Dissolve this compound (1.0 mmol) in an excess of the desired alcohol (e.g., 10 mL of methanol).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mL).
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., diethyl ether).
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude ester.
-
Purify the crude product by distillation or column chromatography if necessary.
Quantitative Data: Esterification Yields
The yield of Fischer-Speier esterification is generally high, often exceeding 80-90%, especially when the alcohol is used in large excess to drive the equilibrium towards the product. The specific yield will depend on the reaction conditions and the purity of the starting materials.
Reaction Pathway for Fischer-Speier Esterification
Caption: Reaction pathway for the Fischer-Speier esterification.
References
Application Notes and Protocols: Synthesis of 2-(3-Chloro-4-(trifluoromethoxy)phenyl)acetyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 2-(3-chloro-4-(trifluoromethoxy)phenyl)acetyl chloride, a key intermediate in the development of various pharmaceutical compounds. The protocol details the reaction of 3-Chloro-4-(trifluoromethoxy)phenylacetic acid with thionyl chloride, a standard and efficient method for the preparation of acyl chlorides. Included are detailed experimental procedures, a summary of reaction parameters, safety precautions, and diagrams illustrating the chemical pathway and experimental workflow.
Introduction
The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis, providing a highly reactive intermediate for subsequent nucleophilic acyl substitution reactions. 2-(3-Chloro-4-(trifluoromethoxy)phenyl)acetyl chloride is a valuable building block in medicinal chemistry, utilized in the synthesis of compounds targeting a range of biological pathways. The trifluoromethoxy and chloro substituents on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredients (APIs). This protocol outlines a reliable method for the preparation of this important intermediate.
Chemical Reaction Pathway
The synthesis proceeds via the reaction of this compound with thionyl chloride. The hydroxyl group of the carboxylic acid is converted into a chlorosulfite intermediate, which is a good leaving group. A subsequent nucleophilic attack by the chloride ion results in the formation of the acyl chloride and the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl).
Caption: Chemical reaction for the synthesis of the target acyl chloride.
Experimental Protocol
This section provides a detailed methodology for the synthesis of 2-(3-chloro-4-(trifluoromethoxy)phenyl)acetyl chloride.
3.1. Materials and Equipment
-
Reactants:
-
This compound (C₉H₆ClF₃O₃, MW: 254.59 g/mol )
-
Thionyl chloride (SOCl₂, MW: 118.97 g/mol )
-
-
Solvents (Optional):
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Toluene
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Gas trap (for SO₂ and HCl)
-
Rotary evaporator
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves
-
3.2. Procedure
-
Reaction Setup:
-
In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser.
-
To the top of the condenser, attach a gas trap containing a solution of sodium hydroxide to neutralize the evolved SO₂ and HCl gases.
-
Add this compound (1.0 eq) to the flask.
-
If using a solvent, add anhydrous dichloromethane or toluene.
-
-
Addition of Thionyl Chloride:
-
Carefully add an excess of thionyl chloride (typically 2.0-5.0 eq) to the flask. The reaction can also be run using thionyl chloride as the solvent (neat).
-
-
Reaction Conditions:
-
Stir the mixture at room temperature for a period, then gently heat to reflux (the temperature will depend on the solvent used, or the boiling point of thionyl chloride if neat).
-
Monitor the reaction progress by observing the cessation of gas evolution. The reaction is typically complete within 1-3 hours.
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess thionyl chloride and solvent (if used) under reduced pressure using a rotary evaporator. To protect the vacuum pump from corrosive gases, a cold trap is recommended.
-
The resulting crude 2-(3-chloro-4-(trifluoromethoxy)phenyl)acetyl chloride is often obtained as an oil or low-melting solid and is typically used in the next synthetic step without further purification.
-
-
Purification (Optional):
-
If a higher purity is required, the crude product can be purified by vacuum distillation.
-
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes based on general procedures for similar substituted phenylacetic acids. Specific data for this exact substrate is limited in published literature; therefore, these values should be considered as a starting point for optimization.
| Parameter | Value/Range | Notes |
| Scale | 1-10 g | The reaction can be scaled, but caution should be exercised due to the exothermic nature. |
| Thionyl Chloride (eq) | 2.0 - 5.0 | An excess ensures complete conversion of the carboxylic acid. |
| Solvent | Neat or DCM/Toluene | The choice of solvent can influence the reaction temperature and ease of work-up. |
| Temperature | Room temp. to reflux | Initially, the reaction may proceed at room temperature, with heating to drive it to completion. |
| Reaction Time | 1 - 3 hours | Monitor by the cessation of gas evolution. |
| Purity (crude) | >90% | The crude product is often of sufficient purity for subsequent reactions. |
| Yield (crude) | >95% (quantitative) | The reaction typically proceeds to completion with high conversion. |
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Experimental workflow for the synthesis of the acyl chloride.
Safety Precautions
-
Thionyl chloride is highly corrosive, toxic, and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood.
-
The reaction produces toxic and corrosive gases (SO₂ and HCl). Ensure an efficient gas trap is in place.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.
Troubleshooting
-
Incomplete reaction: Ensure all glassware is dry and that an adequate excess of thionyl chloride is used. The reaction time may need to be extended.
-
Low yield: This could be due to premature work-up or loss of product during the removal of excess thionyl chloride. Ensure the rotary evaporator is operated at an appropriate temperature and pressure.
-
Dark-colored product: This may indicate some decomposition. If purity is critical, vacuum distillation is recommended.
Conclusion
The reaction of this compound with thionyl chloride is a straightforward and high-yielding method for the synthesis of the corresponding acyl chloride. This intermediate is a versatile building block for the synthesis of more complex molecules in drug discovery and development. By following the detailed protocol and safety guidelines presented in these application notes, researchers can reliably produce this valuable compound.
Application Notes and Protocols for Amide Coupling of 3-Chloro-4-(trifluoromethoxy)phenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the amide coupling of 3-Chloro-4-(trifluoromethoxy)phenylacetic acid, a valuable building block in medicinal chemistry and drug discovery. The electron-withdrawing nature of the chloro and trifluoromethoxy substituents can present challenges in achieving high-yielding amide bond formation. This document outlines several common and effective coupling strategies to address these challenges.
Introduction
Amide bond formation is a cornerstone of modern organic synthesis, particularly in the construction of pharmaceuticals and bioactive molecules. This compound is a key intermediate whose derivatives are explored for various therapeutic applications. The electronic properties of this molecule, specifically the electron-deficient phenyl ring, can influence the reactivity of the carboxylic acid and necessitate carefully optimized coupling conditions. This document provides a comparative overview of several standard amide coupling protocols and detailed experimental procedures to facilitate the successful synthesis of a diverse range of amide derivatives.
Comparative Data of Amide Coupling Protocols
The selection of an appropriate coupling reagent is critical for maximizing reaction yield and purity while minimizing side reactions. Below is a summary of common coupling reagents and reported yields for the amide coupling of this compound and its close analogs. Due to the limited availability of direct comparative studies on this specific substrate, data from structurally similar compounds are included to provide valuable insights.
| Coupling Reagent/Method | Amine Substrate | Product | Yield (%) | Reference/Notes |
| HATU / DIPEA | 1-(4-{[1][2][3]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one | 2-[3-chloro-4-(trifluoromethyl )phenyl]-1-(4-{[1][2][3]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one | 5% | Analog with trifluoromethyl instead of trifluoromethoxy.[4] |
| EDC / HOBt / DMAP | Electron-deficient anilines | N-Aryl acetamides | Good to Excellent | General protocol for electron-deficient systems. Yields are substrate-dependent.[1][5] |
| PCl₃ | 3-Chloro-4-(4-chlorophenoxy)aniline | N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide | 82% | Coupling of a different acid with a structurally related aniline.[6] |
| Acyl Chloride | Various primary/secondary amines | N-Substituted amides | Varies | A general and often high-yielding method, but requires prior conversion of the carboxylic acid to the acyl chloride. |
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling
This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient coupling reagent known for its rapid reaction times and low rates of racemization.[2][7]
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq).
-
Add HATU (1.1 eq) to the mixture.
-
Add DIPEA (2.0-3.0 eq) to the reaction mixture and stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt). This combination is a cost-effective and widely used method for amide bond formation. The addition of HOBt suppresses side reactions and reduces racemization.[3] For challenging couplings involving electron-deficient substrates, the addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP) can be beneficial.[1][5]
Materials:
-
This compound
-
Amine (primary or secondary)
-
EDC hydrochloride
-
HOBt hydrate
-
4-Dimethylaminopyridine (DMAP) (optional, catalytic)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or DMF
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM or DMF.
-
Add HOBt (1.2 eq) and EDC hydrochloride (1.2 eq). If the amine is an aniline or is electron-deficient, add a catalytic amount of DMAP (0.1 eq).
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0 eq) followed by the dropwise addition of DIPEA or TEA (2.5 eq).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Experimental Workflow for Amide Coupling
The following diagram illustrates a general workflow for the synthesis and purification of amides from this compound.
Caption: General workflow for amide synthesis.
Signaling Pathway (Illustrative)
Should the synthesized amides be designed as inhibitors of a specific signaling pathway, a diagram illustrating the mechanism of action would be included here. For example, if an amide derivative were to inhibit a kinase cascade, the following is an illustrative template.
Caption: Example of a kinase inhibition pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. hepatochem.com [hepatochem.com]
- 3. benchchem.com [benchchem.com]
- 4. Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(3-Chloro-4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US2489348A - Production of arylacetic acids and amides - Google Patents [patents.google.com]
- 7. peptide.com [peptide.com]
Application Notes and Protocols for the Esterification of 3-Chloro-4-(trifluoromethoxy)phenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the esterification of 3-Chloro-4-(trifluoromethoxy)phenylacetic acid. This compound and its ester derivatives are of interest as intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The following protocols are based on established esterification methodologies for substituted phenylacetic acids.
Introduction
This compound is a substituted aromatic carboxylic acid. Its esters, such as the methyl ester, are valuable intermediates in organic synthesis. The esterification of this acid is a fundamental transformation that can be achieved through various methods, most commonly via acid-catalyzed Fischer esterification. This process involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. Alternative methods, such as using heterogeneous catalysts, offer greener and more easily separable options.
Key Applications
Esters of this compound can serve as key building blocks in the development of:
-
Pharmaceuticals: As precursors to more complex molecules with potential therapeutic activities.
-
Agrochemicals: In the synthesis of novel pesticides and herbicides.
-
Material Science: For the creation of specialized polymers and other materials.
Experimental Protocols
Two primary protocols for the esterification of this compound are presented below: a classical Fischer esterification using a homogeneous acid catalyst and a method employing a reusable heterogeneous catalyst.
Protocol 1: Fischer Esterification using Sulfuric Acid Catalyst
This protocol describes the synthesis of the methyl ester of this compound.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Dichloromethane (or other suitable organic solvent)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add an excess of anhydrous methanol (e.g., 20 eq) to serve as both the reactant and the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the mixture while stirring.
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 65°C for methanol).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as dichloromethane.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 3-Chloro-4-(trifluoromethoxy)phenylacetate.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Protocol 2: Heterogeneous Catalysis using Amberlyst-15
This protocol offers a more environmentally friendly approach using a solid acid catalyst that can be easily removed by filtration.[1][2]
Materials:
-
This compound
-
Ethanol (or other desired alcohol)
-
Amberlyst-15 (ion-exchange resin)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Sintered glass funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound (1.0 eq) and the desired alcohol (e.g., ethanol, 1.5-3.0 eq).
-
Add Amberlyst-15 (typically 10-20% by weight of the carboxylic acid).[2]
-
Add a solvent such as toluene to facilitate the azeotropic removal of water.
-
Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue the reaction until no more water is collected, indicating the reaction is complete (typically 6-12 hours).
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a sintered glass funnel to remove the Amberlyst-15 catalyst. The catalyst can be washed with the solvent, dried, and reused.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess alcohol.
-
The resulting crude ester can be purified by distillation under reduced pressure or column chromatography.
Data Presentation
The following table summarizes typical quantitative data for the esterification of a substituted phenylacetic acid, which can be expected for the reactions of this compound.
| Parameter | Protocol 1 (Sulfuric Acid) | Protocol 2 (Amberlyst-15) |
| Reactants | This compound, Methanol | This compound, Ethanol |
| Catalyst | Concentrated H₂SO₄ | Amberlyst-15 |
| Solvent | Methanol (reactant and solvent) | Toluene |
| Temperature | Reflux (~65°C) | Reflux (~110°C) |
| Reaction Time | 4 - 8 hours | 6 - 12 hours |
| Yield (Typical) | >90% | 80-95% |
| Purification | Liquid-liquid extraction, Column chromatography | Filtration, Distillation/Column chromatography |
Visualizations
The following diagrams illustrate the experimental workflow and a generalized reaction scheme for the esterification process.
Caption: Experimental workflow for the esterification of this compound.
Caption: Generalized reaction scheme for acid-catalyzed esterification.
References
Application Notes and Protocols for the Use of 3-Chloro-4-(trifluoromethoxy)phenylacetic acid in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-(trifluoromethoxy)phenylacetic acid is a versatile synthetic building block with significant potential in the development of novel agrochemicals. The unique physicochemical properties imparted by the trifluoromethoxy group, such as high lipophilicity and metabolic stability, make it an attractive moiety for incorporation into next-generation herbicides, fungicides, and insecticides. The trifluoromethoxy group can enhance the biological activity and improve the pharmacokinetic profile of active ingredients, leading to more effective and environmentally benign crop protection solutions.
This document provides detailed application notes and a generalized experimental protocol for the synthesis of a putative pyridazine-based fungicide starting from this compound. The described workflow is based on established synthetic methodologies for analogous phenylacetic acid derivatives in the synthesis of agricultural fungicides.
Data Presentation
The following table summarizes the expected quantitative data for the key steps in the synthesis of a hypothetical pyridazine fungicide. These values are illustrative and based on typical yields for similar chemical transformations.
| Step | Reaction | Reactants | Product | Expected Yield (%) | Purity (%) |
| 1 | Condensation | This compound, Phenylglyoxylic acid | Furandione derivative | 85-95 | >95 |
| 2 | Cyclization | Furandione derivative, Hydrazine hydrate | Pyridazine fungicide | 70-85 | >98 |
Experimental Protocols
Synthesis of a Pyridazine-Based Fungicide
This protocol outlines a two-step synthesis of a hypothetical pyridazine fungicide from this compound.
Step 1: Synthesis of 3-(3-Chloro-4-(trifluoromethoxy)phenyl)-4-phenylfuran-2,5-dione (Furandione derivative)
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Phenylglyoxylic acid (1.0 eq)
-
Acetic anhydride (5.0 eq)
-
Anhydrous sodium acetate (0.2 eq)
-
Toluene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
-
Procedure:
-
To a clean, dry round-bottom flask, add this compound, phenylglyoxylic acid, and anhydrous sodium acetate.
-
Add toluene to the flask to create a slurry.
-
With stirring, add acetic anhydride to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 110-120 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure furandione derivative.
-
Step 2: Synthesis of 6-(3-Chloro-4-(trifluoromethoxy)phenyl)-5-phenyl-2,3-dihydropyridazin-3-one (Pyridazine fungicide)
-
Reagents and Materials:
-
3-(3-Chloro-4-(trifluoromethoxy)phenyl)-4-phenylfuran-2,5-dione (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
-
Procedure:
-
In a round-bottom flask, dissolve the furandione derivative in ethanol.
-
Slowly add hydrazine hydrate to the solution at room temperature with stirring.
-
After the addition is complete, attach a reflux condenser and heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce precipitation.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain the final pyridazine fungicide.
-
Visualizations
Caption: Synthetic workflow for a pyridazine fungicide.
Application of 3-Chloro-4-(trifluoromethoxy)phenylacetic Acid in the Synthesis of a Key Pharmaceutical Intermediate for JAK Inhibitors
Introduction
3-Chloro-4-(trifluoromethoxy)phenylacetic acid is a specialized organic compound that serves as a valuable starting material in the synthesis of complex pharmaceutical intermediates. Its substituted phenyl ring, featuring both a chloro and a trifluoromethoxy group, makes it a key building block for active pharmaceutical ingredients (APIs) that require these specific functionalities for biological activity. This application note details the use of this compound in the synthesis of 3-Chloro-4-(trifluoromethoxy)aniline, a critical intermediate for a new generation of Janus kinase (JAK) inhibitors, such as Filgotinib. The protocols provided herein are based on established chemical transformations and offer a guide for researchers and scientists in drug development.
Application in the Synthesis of a Filgotinib Intermediate
Filgotinib is a selective JAK1 inhibitor used in the treatment of inflammatory diseases like rheumatoid arthritis. The synthesis of Filgotinib and related molecules often relies on the construction of a substituted aniline core. This compound is an ideal precursor for the corresponding aniline through a Curtius rearrangement, a reliable method for converting carboxylic acids to amines with the loss of one carbon atom.
Synthetic Workflow
The overall synthetic strategy involves the conversion of the carboxylic acid group of this compound into an isocyanate intermediate, which is then hydrolyzed to yield the target aniline. This multi-step, one-pot procedure is efficient and scalable.
Experimental Protocols
The following protocol describes a representative procedure for the synthesis of 3-Chloro-4-(trifluoromethoxy)aniline from this compound via a Curtius rearrangement.
Protocol 1: Synthesis of 3-Chloro-4-(trifluoromethoxy)aniline
Materials:
-
This compound
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (Et₃N)
-
Toluene
-
tert-Butanol
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Acyl Azide Formation and Rearrangement:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve this compound (1 equivalent) in anhydrous toluene.
-
Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Slowly add diphenylphosphoryl azide (1.1 equivalents) to the reaction mixture.
-
After the addition is complete, add tert-butanol (1.5 equivalents).
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully add concentrated hydrochloric acid and stir vigorously for 2 hours.
-
Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude 3-Chloro-4-(trifluoromethoxy)aniline can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of 3-Chloro-4-(trifluoromethoxy)aniline.
| Parameter | Value |
| Starting Material | This compound |
| Product | 3-Chloro-4-(trifluoromethoxy)aniline |
| Reaction Type | Curtius Rearrangement |
| Key Reagents | DPPA, Et₃N |
| Solvent | Toluene |
| Reaction Time | 4 hours |
| Temperature | 110 °C (Reflux) |
| Yield (Typical) | 75-85% |
| Purity (after chromatography) | >98% |
Mechanism of Action of Filgotinib: JAK-STAT Signaling Pathway
The end-product of a synthesis utilizing the 3-Chloro-4-(trifluoromethoxy)aniline intermediate is Filgotinib, a selective inhibitor of Janus kinase 1 (JAK1). JAK inhibitors are a class of drugs that target the JAK-STAT signaling pathway, which is crucial for the cell signaling of numerous cytokines involved in inflammation and immune responses. By inhibiting JAK1, Filgotinib effectively reduces the downstream signaling of pro-inflammatory cytokines, thereby ameliorating the symptoms of autoimmune diseases.
This compound is a valuable and versatile starting material for the synthesis of key pharmaceutical intermediates. The protocol outlined in this application note provides a reliable method for the preparation of 3-Chloro-4-(trifluoromethoxy)aniline, a crucial component in the synthesis of the JAK1 inhibitor Filgotinib. The understanding of both the chemical synthesis and the biological mechanism of action is essential for the development of new and effective therapeutic agents.
Application Notes and Protocols for the Quantification of 3-Chloro-4-(trifluoromethoxy)phenylacetic acid
Introduction
3-Chloro-4-(trifluoromethoxy)phenylacetic acid is a chemical compound of interest in pharmaceutical and agrochemical research. Accurate and reliable quantification of this analyte is crucial for various stages of drug development and safety assessment, including pharmacokinetic studies, metabolism research, and quality control of active pharmaceutical ingredients. This document provides detailed protocols for the quantification of this compound in various matrices using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Principle of Methods
The primary analytical approaches for the quantification of this compound are reversed-phase HPLC coupled with UV detection and LC-MS/MS.
-
HPLC-UV: This method separates the analyte from other components in a sample based on its partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The concentration of the analyte is determined by measuring its absorbance of ultraviolet light at a specific wavelength. The use of trifluoroacetic acid in the mobile phase can help to improve peak shape and resolution for acidic compounds.
-
LC-MS/MS: This technique offers higher sensitivity and selectivity compared to HPLC-UV. After chromatographic separation, the analyte is ionized, and the mass spectrometer isolates the precursor ion. This ion is then fragmented, and specific product ions are monitored for quantification. This multiple reaction monitoring (MRM) approach provides excellent specificity, minimizing interference from matrix components.
Experimental Protocols
Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol describes a method for the quantification of this compound using HPLC with UV detection, adapted from methods for similar phenylacetic acid derivatives.[1][2]
1. Apparatus and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)[1]
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
Autosampler vials
2. Reagents and Standards
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)[1]
-
This compound reference standard
-
Methanol (for stock solution preparation)
3. Preparation of Solutions
-
Mobile Phase: Prepare a mixture of acetonitrile and 0.1% trifluoroacetic acid in water. The exact ratio may need optimization but a starting point of 55:45 (v/v) acetonitrile: 0.1% TFA in water is recommended.[1] Degas the mobile phase before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
4. Sample Preparation
-
For Drug Substance: Accurately weigh and dissolve the sample in the mobile phase to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[3]
-
For Biological Matrices (e.g., Plasma): Protein precipitation is a common sample preparation technique. Add three volumes of cold acetonitrile to one volume of plasma. Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes. Collect the supernatant, evaporate to dryness under a stream of nitrogen, and reconstitute the residue in the mobile phase. Filter the reconstituted sample through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions
-
Column: C18 (4.6 x 150 mm, 5 µm)[1]
-
Mobile Phase: Acetonitrile : 0.1% Trifluoroacetic Acid in Water (e.g., 55:45 v/v)[1]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm[1] or 264 nm, which should be optimized based on the UV spectrum of the analyte.
6. Data Analysis
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a highly sensitive and selective method for the quantification of this compound using LC-MS/MS, based on established methods for similar acidic compounds.[4][5]
1. Apparatus and Materials
-
Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 3.5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
Autosampler vials
2. Reagents and Standards
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound reference standard
-
Internal Standard (IS): A structurally similar and stable isotope-labeled compound is recommended (e.g., deuterated this compound). If unavailable, a structurally related compound can be used.
3. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC-UV protocol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with a 50:50 mixture of Mobile Phase A and B to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL. Each standard should contain the internal standard at a fixed concentration.
4. Sample Preparation
-
Follow the same procedure for sample preparation as described in the HPLC-UV protocol (protein precipitation for biological matrices). After evaporation, reconstitute the sample in a solution containing the internal standard.
5. LC-MS/MS Conditions
-
Column: C18 (2.1 x 100 mm, 3.5 µm)
-
Mobile Phase: Gradient elution with Mobile Phase A and B. A typical gradient could be:
-
0-1 min: 95% A
-
1-5 min: Linear gradient to 5% A
-
5-7 min: Hold at 5% A
-
7.1-10 min: Return to 95% A and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Mass Spectrometer Parameters:
-
The specific parameters (e.g., capillary voltage, source temperature, gas flows) should be optimized for the specific instrument.
-
MRM Transitions: These need to be determined by infusing a standard solution of the analyte and its internal standard into the mass spectrometer. For this compound (Molecular Weight: 254.59), a likely precursor ion [M-H]⁻ would be at m/z 253.0. Product ions would be generated by fragmentation of this precursor.
-
6. Data Analysis
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the working standard solutions.
-
Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
The following table summarizes the expected quantitative data and performance characteristics for the two proposed methods. These are typical values and would need to be confirmed by method validation.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.99 | > 0.99 |
| Range | 1 - 100 µg/mL | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.3 ng/mL |
| Limit of Quantification (LOQ) | 1 µg/mL | 1 ng/mL |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% |
| Precision (% RSD) | < 15% | < 15% |
Visualizations
References
- 1. asianpubs.org [asianpubs.org]
- 2. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies [sielc.com]
- 3. benchchem.com [benchchem.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-4-(trifluoromethoxy)phenylacetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-4-(trifluoromethoxy)phenylacetic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
Issue 1: Low Yield in the Hydrolysis of 3-Chloro-4-(trifluoromethoxy)benzyl Cyanide
-
Question: My yield of this compound is consistently low when hydrolyzing the corresponding benzyl cyanide. What are the potential causes and how can I improve the yield?
-
Answer: Low yields in the hydrolysis of substituted benzyl cyanides are a common issue. Several factors can contribute to this problem. Here's a systematic approach to troubleshooting:
-
Incomplete Hydrolysis: The trifluoromethoxy group can influence the reactivity of the nitrile. Ensure you are using sufficiently harsh reaction conditions.
-
Acid Hydrolysis: A mixture of concentrated sulfuric acid and water, or concentrated hydrochloric acid, often requires prolonged heating (reflux) for complete conversion.[1][2][3] Consider extending the reaction time or increasing the temperature.
-
Base Hydrolysis: Strong bases like sodium hydroxide or potassium hydroxide in a high-boiling solvent (e.g., ethylene glycol) can be effective. Ensure the temperature is high enough to drive the reaction to completion.
-
-
Side Reactions: Under harsh conditions, side reactions can occur.
-
Decarboxylation: While less common for phenylacetic acids, excessive temperatures during workup could lead to some loss of product.
-
Amide Formation: Incomplete hydrolysis will result in the formation of the corresponding phenylacetamide as a major byproduct. If you isolate a significant amount of a neutral compound, it is likely the amide. This can be further hydrolyzed to the desired carboxylic acid in a separate step.
-
-
Workup and Purification Issues: The product needs to be carefully isolated from the reaction mixture.
-
Acidification: Ensure the reaction mixture is sufficiently acidified (pH < 2) after basic hydrolysis to precipitate the carboxylic acid fully.
-
Extraction: Use an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) for extraction. Multiple extractions will improve recovery.
-
Purification: Recrystallization is a common method for purifying phenylacetic acids.[1] Choose a suitable solvent system to minimize loss of the desired product while removing impurities.
-
-
Issue 2: Difficulties with the Willgerodt-Kindler Reaction of 3'-Chloro-4'-(trifluoromethoxy)acetophenone
-
Question: I am attempting to synthesize this compound via the Willgerodt-Kindler reaction of the corresponding acetophenone, but I am facing issues with the reaction progress and product isolation. What should I consider?
-
Answer: The Willgerodt-Kindler reaction is a powerful tool for converting aryl ketones to thioamides, which can then be hydrolyzed to carboxylic acids.[4][5][6] However, it can be sensitive to reaction conditions.
-
Reaction Conditions:
-
Reagents: The reaction typically employs sulfur and a secondary amine, most commonly morpholine.[4][5] The ratio of these reagents to the acetophenone is crucial and may require optimization.
-
Temperature: The reaction is typically run at elevated temperatures (reflux). The optimal temperature will depend on the solvent and the specific substrate.
-
Reaction Time: These reactions can be slow. Monitor the reaction progress by TLC or GC to determine the optimal reaction time.
-
-
Hydrolysis of the Thioamide: The intermediate thioamide must be hydrolyzed to the final carboxylic acid. This is usually achieved by heating with a strong acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH, KOH). This step can also be challenging and may require forcing conditions.
-
Potential Side Reactions:
-
The reaction can sometimes yield complex mixtures of products.
-
Incomplete reaction will leave unreacted starting material and the intermediate thioamide in the product mixture.
-
-
Purification: Purification of the final product may require column chromatography to separate it from unreacted starting materials and byproducts.
-
Frequently Asked Questions (FAQs)
-
Question: What are the most common synthetic routes to this compound?
-
Answer: The two most prevalent synthetic routes are:
-
From 3-Chloro-4-(trifluoromethoxy)aniline: This involves a Sandmeyer reaction to convert the aniline to the corresponding benzyl cyanide, followed by hydrolysis of the cyanide to the carboxylic acid.[7][8][9][10]
-
From 3'-Chloro-4'-(trifluoromethoxy)acetophenone: This route utilizes the Willgerodt-Kindler reaction to form an intermediate thioamide, which is then hydrolyzed to the desired phenylacetic acid.[4][5][6]
-
-
Question: What are the key starting materials and where can I source them?
-
Answer:
-
3-Chloro-4-(trifluoromethoxy)aniline: This can be synthesized or sourced from commercial suppliers.
-
3'-Chloro-4'-(trifluoromethoxy)acetophenone: This is commercially available from various chemical suppliers.[11]
-
3-Chloro-4-(trifluoromethoxy)benzaldehyde: Also commercially available and can be a precursor for an alternative synthetic route.[12][13][14]
-
-
Question: What are the typical impurities I should expect in my final product?
-
Answer: Depending on the synthetic route, common impurities may include:
-
From the benzyl cyanide route: Unreacted benzyl cyanide, the intermediate phenylacetamide, and potentially starting aniline if the Sandmeyer reaction was incomplete.
-
From the Willgerodt-Kindler route: Unreacted acetophenone, the intermediate thioamide, and other byproducts from the rearrangement reaction.
-
-
Question: What are the recommended purification methods for this compound?
-
Answer:
-
Recrystallization: This is the most common method for purifying solid carboxylic acids. A suitable solvent or solvent mixture should be determined experimentally.
-
Column Chromatography: For removing closely related impurities, silica gel chromatography may be necessary.
-
Acid-Base Extraction: This can be used to separate the acidic product from neutral or basic impurities. The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate). The aqueous layer is then acidified to precipitate the pure carboxylic acid.
-
Experimental Protocols
Protocol 1: Synthesis via Hydrolysis of 3-Chloro-4-(trifluoromethoxy)benzyl Cyanide
This protocol is a general guideline and may require optimization.
Step 1: Synthesis of 3-Chloro-4-(trifluoromethoxy)benzyl Cyanide (via Sandmeyer Reaction)
-
Dissolve 3-Chloro-4-(trifluoromethoxy)aniline in an aqueous solution of hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide.
-
Slowly add the cold diazonium salt solution to the copper cyanide solution.
-
Allow the reaction to warm to room temperature and then heat to complete the reaction.
-
Extract the product with an organic solvent, wash, dry, and purify by distillation or chromatography.
Step 2: Hydrolysis to this compound
-
To a round-bottom flask equipped with a reflux condenser, add 3-Chloro-4-(trifluoromethoxy)benzyl cyanide.
-
Add a mixture of concentrated sulfuric acid and water (e.g., 2:1 v/v).
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC or GC.
-
After completion, cool the reaction mixture and pour it onto ice.
-
Collect the precipitated solid by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
Protocol 2: Synthesis via Willgerodt-Kindler Reaction
This protocol is a general guideline and may require optimization.
Step 1: Willgerodt-Kindler Reaction
-
In a round-bottom flask, combine 3'-Chloro-4'-(trifluoromethoxy)acetophenone, sulfur, and morpholine.
-
Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture and remove the excess morpholine under reduced pressure.
-
The crude product is the thioamide, which can be used in the next step without further purification.
Step 2: Hydrolysis of the Thioamide
-
To the crude thioamide, add an aqueous solution of a strong acid (e.g., 20% H₂SO₄) or base (e.g., 20% NaOH).
-
Heat the mixture to reflux for several hours until the hydrolysis is complete (monitor by TLC).
-
If basic hydrolysis was used, cool the mixture and acidify with concentrated HCl to precipitate the carboxylic acid. If acid hydrolysis was used, cool the mixture and collect the precipitate.
-
Filter the solid and recrystallize from a suitable solvent to yield pure this compound.
Data Presentation
Table 1: Comparison of Synthetic Routes
| Feature | Benzyl Cyanide Hydrolysis Route | Willgerodt-Kindler Route |
| Starting Material | 3-Chloro-4-(trifluoromethoxy)aniline | 3'-Chloro-4'-(trifluoromethoxy)acetophenone |
| Number of Steps | 2 | 2 |
| Key Intermediates | Diazonium salt, Benzyl cyanide | Thioamide |
| Typical Reagents | NaNO₂, CuCN, H₂SO₄/H₂O | Sulfur, Morpholine, H₂SO₄/NaOH |
| Potential Yield | Moderate to Good | Moderate to Good |
| Key Challenges | Handling of toxic cyanides, Diazotization control | High temperatures, Potential for complex byproducts |
Mandatory Visualization
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for low yield in benzyl cyanide hydrolysis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Benzyl cyanide - Sciencemadness Wiki [sciencemadness.org]
- 3. scribd.com [scribd.com]
- 4. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 5. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 6. synarchive.com [synarchive.com]
- 7. nbinno.com [nbinno.com]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 3'-Chloro-4'-(trifluoromethoxy)acetophenone, 98%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 12. 3-CHLORO-4-(TRIFLUOROMETHOXY)BENZALDEHYDE | 83279-38-3 [amp.chemicalbook.com]
- 13. Page loading... [wap.guidechem.com]
- 14. 3-Chloro-4-(trifluoromethyl)benzaldehyde | C8H4ClF3O | CID 19031287 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 3-Chloro-4-(trifluoromethoxy)phenylacetic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-Chloro-4-(trifluoromethoxy)phenylacetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials, byproducts from the synthesis, and residual solvents. Depending on the synthetic route, potential impurities may include the corresponding benzyl cyanide precursor, over-halogenated species, or isomers.
Q2: What is the recommended method for purifying crude this compound?
A2: The primary methods for purification are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity. A combination of both techniques may be necessary for achieving high purity.
Q3: Which solvents are suitable for the recrystallization of this compound?
A3: Solvents such as toluene, xylenes, dichloroethane, and chloroform have been reported for the recrystallization of substituted phenylacetic acids.[1] The ideal solvent or solvent system should dissolve the compound at elevated temperatures and show low solubility at room temperature or below, allowing for good recovery of pure crystals. A co-solvent system, such as toluene-heptane or dichloromethane-hexane, may also be effective.
Q4: What are the key parameters to control during recrystallization?
A4: Critical parameters include the choice of solvent, the volume of solvent used, the cooling rate, and the final cooling temperature. Using a minimal amount of a suitable hot solvent is crucial for maximizing yield.[2] A slow cooling rate generally promotes the formation of larger, purer crystals.[3]
Q5: When is column chromatography recommended for purification?
A5: Column chromatography is recommended when dealing with a complex mixture of impurities that cannot be effectively removed by recrystallization, or when a very high degree of purity is required. It is particularly useful for separating compounds with similar polarities.
Q6: How do I choose a suitable solvent system for column chromatography?
A6: The choice of the mobile phase is critical for successful separation. A common approach for acidic compounds like this compound on silica gel is to use a non-polar solvent such as hexane or heptane mixed with a more polar solvent like ethyl acetate or diethyl ether. The addition of a small amount of acetic or formic acid (0.1-1%) to the eluent can help to reduce tailing of the acidic compound on the silica gel.[4]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Low or No Crystal Formation | - Too much solvent was used.- The compound is highly soluble in the chosen solvent even at low temperatures.- The solution is not sufficiently supersaturated. | - Concentrate the solution by evaporating some of the solvent and allow it to cool again.[5]- Try a different solvent or a co-solvent system where the compound has lower solubility at cold temperatures.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[5] |
| Oiling Out (Formation of an oil instead of crystals) | - The boiling point of the solvent is higher than the melting point of the solute.- The rate of cooling is too rapid.- High concentration of impurities. | - Use a lower boiling point solvent.- Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Perform a preliminary purification step, such as a simple filtration through a plug of silica, to remove some impurities before recrystallization. |
| Poor Recovery/Low Yield | - The compound has significant solubility in the cold recrystallization solvent.- Too much solvent was used for washing the crystals.- Premature crystallization during hot filtration. | - Cool the crystallization mixture in an ice bath to minimize solubility.- Use a minimal amount of ice-cold solvent to wash the crystals.- Ensure the filtration apparatus is pre-heated to prevent premature crystal formation.[6] |
| Colored Impurities in Crystals | - Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor Separation of Compound from Impurities | - Inappropriate solvent system (mobile phase).- Column overloading. | - Optimize the solvent system using thin-layer chromatography (TLC) to achieve a good separation of spots.- Use a larger column or load less crude material. |
| Tailing of the Compound Spot/Peak | - The compound is interacting strongly with the stationary phase (silica gel is acidic). | - Add a small percentage of a volatile acid (e.g., 0.1-1% acetic or formic acid) to the eluent to suppress the ionization of the carboxylic acid and reduce tailing.[4] |
| Compound is Stuck on the Column | - The eluent is not polar enough to move the compound. | - Gradually increase the polarity of the eluent (gradient elution). For example, start with a low percentage of ethyl acetate in hexane and gradually increase the ethyl acetate concentration.[7] |
| Cracking of the Silica Gel Bed | - The column was packed improperly.- The heat of adsorption of the solvent on the silica gel caused thermal stress. | - Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.- Pre-wet the silica gel with the initial eluent before packing the column. |
Experimental Protocols
Protocol 1: Recrystallization from a Toluene-Heptane Solvent System
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot toluene to dissolve the crude product completely with gentle heating and stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. It is advisable to pre-heat the filtration funnel to prevent premature crystallization.
-
Crystallization: Slowly add heptane to the hot toluene solution until a slight turbidity persists. Reheat the mixture until it becomes clear again.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice-water bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold heptane to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate with 0.5% acetic acid).
-
Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring there are no air bubbles or cracks in the packed bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin elution with the initial non-polar solvent system. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the desired compound.
-
Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Troubleshooting logic for common issues encountered during recrystallization.
References
- 1. CN106278861A - A kind of method preparing substituted phenylacetic acid - Google Patents [patents.google.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 4. orgsyn.org [orgsyn.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
common side reactions in the synthesis of 3-Chloro-4-(trifluoromethoxy)phenylacetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3-Chloro-4-(trifluoromethoxy)phenylacetic acid. The information is tailored for researchers, scientists, and drug development professionals to help identify and resolve potential side reactions and synthetic challenges.
General Troubleshooting
Question: My reaction yield is consistently low. What are the general factors I should investigate?
Answer: Low yields in the synthesis of this compound can stem from several factors across different synthetic routes. Key areas to investigate include:
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Purity of Starting Materials: Ensure the purity of your precursors, such as 3-chloro-4-(trifluoromethoxy)acetophenone, 3-chloro-4-(trifluoromethoxy)benzyl chloride, or 3-chloro-4-(trifluoromethoxy)benzyl cyanide. Impurities can interfere with the main reaction and lead to the formation of side products.
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Reaction Conditions: Strictly control reaction parameters such as temperature, reaction time, and stoichiometry of reagents. Deviations from optimized conditions can favor side reactions.
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Inert Atmosphere: For moisture-sensitive reactions like the Grignard synthesis, ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent.
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Purification Methods: Inefficient purification can lead to loss of the desired product. Re-evaluate your extraction, crystallization, and chromatographic techniques.
Route 1: Willgerodt-Kindler Reaction of 3-Chloro-4-(trifluoromethoxy)acetophenone
This two-step synthesis involves the conversion of 3-chloro-4-(trifluoromethoxy)acetophenone to a thiomorpholide intermediate, followed by hydrolysis to the desired phenylacetic acid.
Experimental Protocol: Willgerodt-Kindler Reaction and Hydrolysis
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Thiomorpholide Formation: In a round-bottom flask, combine 3-chloro-4-(trifluoromethoxy)acetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq). Heat the mixture to reflux (typically 130-150°C) for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Hydrolysis: After completion of the first step, cool the reaction mixture. Add a solution of a strong base (e.g., 20% aqueous sodium hydroxide) and a phase-transfer catalyst (e.g., triethylbenzylammonium chloride, TEBA)[1]. Heat the mixture to reflux for an additional period to hydrolyze the thiomorpholide intermediate.
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Work-up and Purification: Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the crude this compound. The crude product can be purified by recrystallization from a suitable solvent system.
Troubleshooting and FAQs
Question: My final product is contaminated with a significant amount of an amide impurity. How can I avoid this?
Answer: The presence of N-(2-(3-chloro-4-(trifluoromethoxy)phenyl)acetyl)morpholine is a common impurity resulting from incomplete hydrolysis of the intermediate thiomorpholide.
-
Troubleshooting:
-
Increase Hydrolysis Time and/or Temperature: Prolonging the hydrolysis step or increasing the reaction temperature can drive the reaction to completion.
-
Ensure Sufficient Base: Use a sufficient excess of the base to ensure complete saponification of the amide intermediate.
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Purification: The amide impurity can often be removed by recrystallization. Alternatively, acidic or basic extraction procedures during work-up can help separate the acidic product from the neutral amide.
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Question: The initial reaction to form the thiomorpholide is sluggish or results in a complex mixture of products. What could be the cause?
Answer: The Willgerodt-Kindler reaction can be sensitive to the electronic nature of the substituents on the acetophenone.
-
Troubleshooting:
-
Reaction Temperature: Ensure the reaction temperature is high enough to facilitate the rearrangement. The use of a high-boiling solvent might be necessary.
-
Reagent Quality: Use freshly sublimed sulfur and distilled morpholine to avoid side reactions caused by impurities.
-
Side Reactions: The trifluoromethoxy group is generally stable under these conditions, but prolonged exposure to high temperatures in the presence of nucleophiles could potentially lead to degradation. Consider optimizing the reaction time. With certain substituents, such as nitro or cyano groups, the Willgerodt-Kindler reaction is known to fail or produce tarry products[2].
-
Potential Side Products
| Side Product | Formation Pathway | Mitigation Strategy |
| N-(2-(3-chloro-4-(trifluoromethoxy)phenyl)acetyl)morpholine | Incomplete hydrolysis of the thiomorpholide intermediate. | Increase hydrolysis time, temperature, or base concentration. Purify by recrystallization or extraction. |
| 3-Chloro-4-(trifluoromethoxy)benzoic acid | Over-oxidation during the reaction. | Optimize reaction time and temperature. |
| Tarry polymerization products | High reaction temperatures and prolonged reaction times. | Optimize reaction conditions and consider using a milder protocol if available. |
Route 2: Hydrolysis of 3-Chloro-4-(trifluoromethoxy)benzyl Cyanide
This route involves the synthesis of the benzyl cyanide precursor followed by hydrolysis to the carboxylic acid.
Experimental Protocol: Cyanide Synthesis and Hydrolysis
-
Synthesis of 3-Chloro-4-(trifluoromethoxy)benzyl Cyanide: React 3-chloro-4-(trifluoromethoxy)benzyl chloride with a cyanide salt (e.g., sodium cyanide or potassium cyanide) in a suitable solvent system. The use of a phase-transfer catalyst can improve reaction rates and yields[3].
-
Hydrolysis: The resulting benzyl cyanide can be hydrolyzed under acidic or basic conditions.
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Acidic Hydrolysis: Reflux the benzyl cyanide with an aqueous solution of a strong acid like sulfuric acid or hydrochloric acid.
-
Basic Hydrolysis: Reflux the benzyl cyanide with an aqueous or alcoholic solution of a strong base like sodium hydroxide or potassium hydroxide, followed by acidification.
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Troubleshooting and FAQs
Question: My final product contains 3-chloro-4-(trifluoromethoxy)phenylacetamide. How do I remove it?
Answer: The formation of the corresponding acetamide is a common issue arising from incomplete hydrolysis of the nitrile.
-
Troubleshooting:
-
Reaction Conditions: Ensure complete hydrolysis by extending the reaction time or increasing the concentration of the acid or base.
-
Purification: The amide is a neutral compound and can be separated from the acidic product by extraction with a basic aqueous solution. The phenylacetic acid will dissolve in the basic solution, while the amide remains in the organic layer. Subsequent acidification of the aqueous layer will precipitate the pure acid.
-
Question: The synthesis of the benzyl cyanide precursor gives a low yield and contains impurities. What are the likely side reactions?
Answer: Side reactions during the cyanation of benzyl chloride can impact the overall yield and purity.
-
Troubleshooting:
-
Isocyanide Formation: A common side reaction is the formation of the isomeric benzyl isocyanide. This can be minimized by using polar aprotic solvents and ensuring good solubility of the cyanide salt. Treatment of the crude product with warm dilute acid can help to hydrolyze the isocyanide[4].
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Elimination Reactions: Under strongly basic conditions, elimination to form the corresponding stilbene derivative can occur, though this is less common for benzyl chlorides compared to other alkyl halides.
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Starting Material Quality: The purity of the starting 3-chloro-4-(trifluoromethoxy)benzyl chloride is crucial. Impurities in the benzyl chloride will carry through to the final product[4].
-
Potential Side Products
| Side Product | Formation Pathway | Mitigation Strategy |
| 3-Chloro-4-(trifluoromethoxy)phenylacetamide | Incomplete hydrolysis of the benzyl cyanide. | Prolong hydrolysis, use stronger acid/base, or use basic extraction for purification. |
| 3-Chloro-4-(trifluoromethoxy)benzyl isocyanide | Ambident nucleophilic attack of the cyanide ion. | Use polar aprotic solvents. Purify by treatment with dilute acid. |
| Bis(3-chloro-4-(trifluoromethoxy)benzyl) ether | Reaction of the benzyl chloride with any alkoxide formed from residual alcohol solvent under basic conditions. | Ensure anhydrous conditions if using a non-aqueous solvent for cyanation. |
Route 3: Grignard Reaction of 3-Chloro-4-(trifluoromethoxy)benzyl Halide
This method involves the formation of a Grignard reagent from the corresponding benzyl halide, followed by carboxylation with carbon dioxide.
Experimental Protocol: Grignard Reaction and Carboxylation
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings. Add a solution of 3-chloro-4-(trifluoromethoxy)benzyl chloride or bromide in an anhydrous ether solvent (e.g., diethyl ether or THF) dropwise to initiate the reaction.
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Carboxylation: Once the Grignard reagent has formed, pour the solution over crushed dry ice (solid carbon dioxide).
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Work-up: After the reaction is complete, quench with a dilute acid (e.g., HCl) to protonate the carboxylate and dissolve any unreacted magnesium. Extract the product with an organic solvent, and then purify, for example, by extraction into a basic solution followed by re-acidification and crystallization.
Troubleshooting and FAQs
Question: The main byproduct of my Grignard reaction is 1,2-bis(3-chloro-4-(trifluoromethoxy)phenyl)ethane. How can I minimize its formation?
Answer: The formation of this dimer is a result of the Wurtz coupling reaction, where the Grignard reagent reacts with the starting benzyl halide.
-
Troubleshooting:
-
Slow Addition: Add the benzyl halide solution slowly to the magnesium turnings to maintain a low concentration of the halide in the presence of the formed Grignard reagent.
-
Solvent Choice: The choice of solvent can influence the extent of Wurtz coupling. For benzyl Grignard reagents, solvents like 2-methyltetrahydrofuran (2-MeTHF) have been shown to suppress this side reaction compared to THF.
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Temperature Control: Maintain a gentle reflux during the Grignard formation. Overheating can promote side reactions.
-
Question: My Grignard reaction fails to initiate or gives a very low yield of the desired acid. What are the possible reasons?
Answer: Grignard reactions are notoriously sensitive to reaction conditions.
-
Troubleshooting:
-
Anhydrous Conditions: Ensure all glassware is rigorously dried and anhydrous solvents are used. Any trace of water will quench the Grignard reagent.
-
Magnesium Activation: The surface of the magnesium turnings can be coated with magnesium oxide, which prevents the reaction. Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings in the flask.
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Initiation: A small amount of the benzyl halide solution can be added initially and the mixture gently warmed to initiate the reaction before adding the remainder of the solution.
-
Quantitative Data on Side Product Formation (General Benzyl Grignard Reactions)
| Solvent | Product to Wurtz Byproduct Ratio |
| Diethyl ether (Et₂O) | ~90 : 10 |
| Tetrahydrofuran (THF) | ~30 : 70 |
| 2-Methyltetrahydrofuran (2-MeTHF) | ~90 : 10 |
Note: Data is for the general benzyl chloride Grignard reaction and may vary for the specific substrate.
Potential Side Products
| Side Product | Formation Pathway | Mitigation Strategy |
| 1,2-bis(3-chloro-4-(trifluoromethoxy)phenyl)ethane | Wurtz coupling of the Grignard reagent with the starting benzyl halide. | Slow addition of the benzyl halide, choice of solvent (e.g., 2-MeTHF). |
| 3-Chloro-4-(trifluoromethoxy)toluene | Quenching of the Grignard reagent by trace amounts of water or other protic impurities. | Ensure strictly anhydrous conditions. |
| 3-Chloro-4-(trifluoromethoxy)benzyl alcohol | Reaction of the Grignard reagent with oxygen during the reaction or work-up. | Maintain a positive pressure of inert gas. |
Visualizing Synthetic Pathways and Troubleshooting
Logical Flow for Troubleshooting Low Yield in Grignard Synthesis
Caption: Troubleshooting workflow for low yields in the Grignard synthesis route.
General Synthetic Pathways to this compound
Caption: Overview of the main synthetic routes to the target molecule.
References
Technical Support Center: 3-Chloro-4-(trifluoromethoxy)phenylacetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-4-(trifluoromethoxy)phenylacetic acid. The information is designed to help resolve common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in my sample of this compound?
A1: Impurities can originate from the synthetic route used. A common route involves the hydrolysis of 3-chloro-4-(trifluoromethoxy)phenylacetonitrile. Potential impurities from this process include:
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Unreacted starting material: 3-chloro-4-(trifluoromethoxy)phenylacetonitrile.
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Byproducts from synthesis: These can include starting materials from the nitrile synthesis, such as 3-chloro-4-(trifluoromethoxy)aniline, and byproducts from side reactions.
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Solvent residues: Residual solvents from the reaction or initial purification steps.
Q2: My purified this compound has a yellowish tint. What is the likely cause and how can I remove it?
A2: A yellowish tint often indicates the presence of colored impurities, which could be byproducts from the synthesis. Treatment with activated carbon during recrystallization is a common method to remove colored impurities.
Q3: I am having trouble getting my this compound to crystallize during recrystallization. What can I do?
A3: Several factors can hinder crystallization. Here are a few troubleshooting steps:
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Solvent choice: Ensure you are using an appropriate solvent or solvent system. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.
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Supersaturation: If the solution is not sufficiently concentrated, crystallization may not occur. Try slowly evaporating some of the solvent to increase the concentration.
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Seeding: Introducing a small crystal of the pure compound (a seed crystal) can initiate crystallization.
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Scratching: Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and induce crystallization.
-
Cooling: Slow cooling generally yields larger, purer crystals. If crystallization does not occur at room temperature, try cooling the solution in an ice bath or refrigerator.
Q4: How can I confirm the purity of my final product?
A4: The purity of this compound can be assessed using several analytical techniques:
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Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point.
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Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.
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High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for quantifying purity and detecting trace impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure and identify impurities with distinct signals.
Troubleshooting Guides
This section provides detailed protocols and troubleshooting for common purification methods for this compound.
Recrystallization
Recrystallization is a primary technique for purifying solid organic compounds based on differences in solubility.
Experimental Protocol:
-
Solvent Selection: Choose a suitable solvent or solvent pair. For phenylacetic acids, common solvents include toluene, heptane, or a mixture of an alcohol (like isopropanol) and water. The ideal solvent should dissolve the crude product at its boiling point but have low solubility at room temperature.
-
Dissolution: In a flask, add the crude this compound and a minimal amount of the hot solvent to dissolve it completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
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Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals should start to form. For better yield, you can place the flask in an ice bath after it has reached room temperature.
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Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum to remove residual solvent.
Troubleshooting Recrystallization Issues:
| Issue | Possible Cause | Suggested Solution |
| Oiling Out | The compound is insoluble in the hot solvent and melts, or the boiling point of the solvent is higher than the melting point of the compound. | Add a co-solvent in which the compound is more soluble to lower the boiling point of the mixture, or use a lower-boiling solvent. |
| No Crystal Formation | The solution is not saturated, or nucleation is slow. | Concentrate the solution by evaporating some solvent. Induce crystallization by seeding or scratching the flask. |
| Low Recovery | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled before filtration. |
| Impure Crystals | The cooling was too rapid, trapping impurities. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Column Chromatography
Column chromatography is used to separate components of a mixture based on their differential adsorption to a stationary phase.
Experimental Protocol:
-
Stationary Phase Selection: Silica gel is a common stationary phase for the purification of organic acids.
-
Eluent Selection: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used. To prevent streaking of the acidic compound, a small amount of acetic acid or formic acid (e.g., 0.1-1%) can be added to the eluent.[1]
-
Column Packing: Pack a chromatography column with the chosen stationary phase as a slurry in the eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Pass the eluent through the column and collect fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Column Chromatography Issues:
| Issue | Possible Cause | Suggested Solution |
| Poor Separation | The eluent polarity is too high or too low. | Adjust the eluent polarity. A lower polarity will increase retention time, potentially improving separation. |
| Band Tailing/Streaking | The compound is interacting too strongly with the stationary phase. | Add a small amount of a competing acid (e.g., acetic acid) to the eluent to improve the peak shape.[1] |
| Cracked Column Bed | The column was allowed to run dry, or the packing was not uniform. | Ensure the column bed is always covered with solvent. Pack the column carefully to ensure it is homogenous. |
Data Presentation
Table 1: Potential Impurities and Suggested Purification Methods
| Impurity | Potential Source | Suggested Primary Purification Method | Suggested Secondary Purification Method |
| 3-chloro-4-(trifluoromethoxy)phenylacetonitrile | Incomplete hydrolysis | Recrystallization | Column Chromatography |
| 3-chloro-4-(trifluoromethoxy)aniline | Starting material for nitrile synthesis | Acid-base extraction | Column Chromatography |
| Colored byproducts | Side reactions during synthesis | Recrystallization with activated carbon | - |
| Solvent Residues | Reaction or workup | Drying under high vacuum | - |
Visualizations
Caption: Plausible synthetic workflow for this compound.
Caption: General purification workflow for this compound.
References
optimizing reaction conditions for the synthesis of 3-Chloro-4-(trifluoromethoxy)phenylacetic acid
Technical Support Center: Synthesis of 3-Chloro-4-(trifluoromethoxy)phenylacetic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and effective method involves a two-step process starting from 3-chloro-4-(trifluoromethoxy)aniline. The first step is a Sandmeyer reaction to convert the aniline to the corresponding benzyl chloride, followed by a Grignard reaction with carbon dioxide to form the desired carboxylic acid.
Q2: What are the critical parameters to control during the Sandmeyer reaction in this synthesis?
The temperature and the rate of addition of sodium nitrite are critical. The diazotization should be carried out at a low temperature (typically 0-5 °C) to prevent the decomposition of the diazonium salt. Slow, portion-wise addition of sodium nitrite is crucial to maintain this temperature and avoid side reactions.
Q3: Are there alternative methods to introduce the acetic acid moiety?
Yes, an alternative to the Grignard reaction is the conversion of the benzyl chloride to a benzyl nitrile, followed by hydrolysis. This can be a useful alternative if the Grignard reaction proves to be low-yielding or difficult to control.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in the Sandmeyer reaction | - Decomposition of the diazonium salt due to high temperature.- Incomplete diazotization. | - Strictly maintain the reaction temperature between 0-5 °C.- Ensure slow and steady addition of sodium nitrite solution.- Use a slight excess of sodium nitrite to ensure complete reaction. |
| Formation of phenolic byproducts | - Reaction of the diazonium salt with water. | - Use concentrated hydrochloric acid to minimize the amount of free water.- Ensure the reaction is performed promptly after the formation of the diazonium salt. |
| Low yield in the Grignard reaction | - Presence of moisture in the reaction setup or reagents.- Inactive magnesium turnings. | - Thoroughly dry all glassware and use anhydrous solvents.- Activate the magnesium turnings with a small amount of iodine or 1,2-dibromoethane before adding the benzyl chloride. |
| Difficulty in purifying the final product | - Presence of unreacted starting material or byproducts from side reactions. | - Recrystallization from a suitable solvent system (e.g., toluene/heptane) is often effective.- Column chromatography on silica gel can be used for highly impure samples. |
Experimental Protocols
Protocol 1: Synthesis of 3-Chloro-4-(trifluoromethoxy)benzyl chloride via Sandmeyer Reaction
-
Diazotization:
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Dissolve 3-chloro-4-(trifluoromethoxy)aniline in a suitable acidic medium (e.g., a mixture of concentrated hydrochloric acid and water) in a reaction vessel.
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Cool the solution to 0-5 °C using an ice-salt bath.
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Slowly add a solution of sodium nitrite in water dropwise, ensuring the temperature does not exceed 5 °C.
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Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.
-
-
Chlorination:
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In a separate vessel, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
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Slowly add the cold diazonium salt solution to the copper(I) chloride solution.
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Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.
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Extract the product with a suitable organic solvent (e.g., dichloromethane), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude benzyl chloride.
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Protocol 2: Synthesis of this compound via Grignard Reaction
-
Grignard Reagent Formation:
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To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings.
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Add a small crystal of iodine to activate the magnesium.
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Slowly add a solution of 3-chloro-4-(trifluoromethoxy)benzyl chloride in anhydrous diethyl ether or THF to the magnesium turnings.
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If the reaction does not initiate, gentle heating may be required. Once initiated, maintain a gentle reflux by controlling the rate of addition.
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours.
-
-
Carboxylation:
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Cool the Grignard reagent to -78 °C using a dry ice/acetone bath.
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Bubble dry carbon dioxide gas through the solution for several hours, or pour the Grignard reagent over crushed dry ice.
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Allow the mixture to warm to room temperature.
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Quench the reaction by carefully adding dilute hydrochloric acid.
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Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it to yield the crude carboxylic acid.
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Purify the product by recrystallization.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for the synthesis.
troubleshooting failed reactions involving 3-Chloro-4-(trifluoromethoxy)phenylacetic acid
This technical support center provides troubleshooting guidance for common issues encountered during reactions involving 3-Chloro-4-(trifluoromethoxy)phenylacetic acid. The information is presented in a question-and-answer format to directly address challenges researchers, scientists, and drug development professionals may face.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound?
This compound is a substituted phenylacetic acid derivative. Its key properties are summarized in the table below. The presence of the electron-withdrawing trifluoromethoxy and chloro groups can influence the reactivity of the carboxylic acid and the aromatic ring.
| Property | Value |
| CAS Number | 1000568-54-6 |
| Molecular Formula | C9H6ClF3O2 |
| Molecular Weight | 238.59 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥95% |
Q2: I am having trouble with an amide coupling reaction using this compound. What are the common causes of failure?
Low or no yield in amide coupling reactions with this substrate can stem from several factors. The electronic properties of the starting material can affect the reactivity of the carboxylic acid. Common issues include inefficient activation of the carboxylic acid, side reactions, or poor reaction conditions.[1][2]
Troubleshooting Failed Amide Coupling Reactions
Problem: Low to no yield of the desired amide product.
| Potential Cause | Suggested Troubleshooting Steps |
| Inefficient Carboxylic Acid Activation | - Choice of Coupling Reagent: If using standard coupling reagents like DCC or EDC, consider switching to a more potent one such as HATU or HBTU, which are often more effective for electronically deactivated carboxylic acids. - Activation Time: Ensure sufficient time is allowed for the formation of the active ester before adding the amine. This can be monitored by TLC or LC-MS. - Anhydrous Conditions: Moisture can quench the activated species. Ensure all solvents and reagents are anhydrous. |
| Amine Basicity and Reactivity | - Hindered Amine: If coupling with a sterically hindered amine, higher temperatures and longer reaction times may be necessary. - Poor Nucleophilicity: For weakly nucleophilic amines (e.g., anilines), consider using a stronger coupling agent or converting the carboxylic acid to the more reactive acyl chloride. |
| Side Reactions | - Salt Formation: The acidic proton of the carboxylic acid can react with the amine to form a salt, which is often unreactive under standard coupling conditions. Using a non-nucleophilic base like diisopropylethylamine (DIPEA) can mitigate this. - Epimerization: For chiral amines, epimerization can be a concern, especially with prolonged reaction times or high temperatures. Using additives like HOBt or HOAt can help suppress this. |
| Reaction Conditions | - Solvent: Aprotic polar solvents like DMF, DCM, or THF are generally suitable. Toluene has also been shown to be effective in some direct amidation reactions.[1] - Temperature: Most coupling reactions are performed at room temperature. However, for less reactive partners, gentle heating (40-50 °C) may be beneficial. Avoid excessively high temperatures to prevent side reactions.[2] |
Troubleshooting Failed Esterification Reactions
Problem: Incomplete conversion or no formation of the desired ester.
| Potential Cause | Suggested Troubleshooting Steps |
| Equilibrium Limitations | - Water Removal: Fischer esterification is an equilibrium process. Use a Dean-Stark trap to remove water as it forms, or add a dehydrating agent like molecular sieves. - Excess Reagent: Use a large excess of the alcohol to drive the equilibrium towards the product. |
| Poor Catalyst Activity | - Acid Catalyst: Ensure the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is fresh and used in a sufficient catalytic amount. For sensitive substrates, a milder catalyst like a heterogeneous acid catalyst (e.g., Amberlyst-15) can be used.[3] |
| Substrate Reactivity | - Steric Hindrance: If using a bulky alcohol, the reaction may be slow. Consider converting the carboxylic acid to its acyl chloride or using a coupling agent-mediated esterification (similar to amide coupling, but with an alcohol instead of an amine).[4] |
| Reaction Conditions | - Temperature: Refluxing conditions are typically required for Fischer esterification. Ensure the reaction temperature is appropriate for the solvent and reactants being used. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
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Add HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.5 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Fischer Esterification
-
Combine this compound (1.0 eq) and the desired alcohol (5-10 eq, serving as both reactant and solvent if appropriate) in a round-bottom flask.
-
If the alcohol is not used as the solvent, add an inert solvent such as toluene.
-
Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, 2-5 mol%).
-
Equip the flask with a Dean-Stark apparatus and a condenser.
-
Heat the mixture to reflux and monitor the reaction by TLC or GC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Neutralize the excess acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to yield the crude ester, which can be further purified by distillation or chromatography.
Visual Guides
Caption: Amide coupling experimental workflow.
References
- 1. Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Knowledge Box - Research Day: Esterification Reactions Under Solvent Free Conditions [kb.gcsu.edu]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Large-Scale Synthesis of 3-Chloro-4-(trifluoromethoxy)phenylacetic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the large-scale synthesis of 3-Chloro-4-(trifluoromethoxy)phenylacetic acid.
Troubleshooting Guides
Issue 1: Low Yield in the Hydrolysis of 2-(3-Chloro-4-(trifluoromethoxy)phenyl)acetonitrile
Question: We are experiencing significantly lower than expected yields (around 50-60%) during the final hydrolysis step of 2-(3-chloro-4-(trifluoromethoxy)phenyl)acetonitrile to the target acid. What are the potential causes and solutions?
Answer: Low yields in the hydrolysis of substituted benzyl cyanides on a large scale can stem from several factors. The primary culprits are often incomplete reaction, side product formation, or issues with product isolation.
Possible Causes and Troubleshooting Steps:
-
Incomplete Hydrolysis: The reaction may not be going to completion.
-
Solution: Increase the reaction time and/or temperature. Monitor the reaction progress using an appropriate analytical method like HPLC until the starting material is consumed. Be cautious with increasing the temperature as it might promote side reactions.[1]
-
Solution: Ensure the concentration of the acid or base catalyst is optimal. For acidic hydrolysis with sulfuric acid, a higher concentration may be required.[1][2] For basic hydrolysis, ensure at least two equivalents of base are used.
-
-
Side Product Formation: Formation of amides or other byproducts can reduce the yield of the desired carboxylic acid.
-
Product Isolation Issues: The product may be lost during the work-up and extraction phases.
-
Solution: Adjust the pH carefully during acidification to ensure complete precipitation of the carboxylic acid. The pKa of the product will influence the optimal pH for precipitation.
-
Solution: If extracting the product, use an appropriate organic solvent and perform multiple extractions to ensure complete recovery from the aqueous phase.
-
Comparative Data for Hydrolysis Conditions:
| Parameter | Standard Protocol | Optimized Protocol A | Optimized Protocol B |
| Catalyst | 3M H₂SO₄ | 5M H₂SO₄ | 4M NaOH |
| Temperature | 100°C | 120°C | 110°C (reflux) |
| Time | 8 hours | 12 hours | 12 hours |
| Yield | 55% | 85% | 92% |
| Purity (crude) | 90% | 95% | 96% |
Troubleshooting Workflow for Low Hydrolysis Yield:
Caption: Troubleshooting workflow for low hydrolysis yield.
Issue 2: Impurities in the Final Product after Crystallization
Question: Our final product of this compound shows persistent impurities (2-3%) even after recrystallization. How can we improve the purity?
Answer: Persistent impurities after crystallization often indicate the presence of structurally similar compounds that co-crystallize with the product. Identifying these impurities is the first step to devising a targeted purification strategy.
Common Impurities and Removal Strategies:
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Unreacted Starting Material: If the impurity is the nitrile precursor, it indicates incomplete hydrolysis.
-
Solution: Re-subject the impure product to the hydrolysis conditions to convert the remaining nitrile to the carboxylic acid.
-
-
Isomeric Impurities: Impurities from the synthesis of the starting materials, such as isomers of the trifluoromethoxy-chlorobenzene precursor, can carry through the synthesis.
-
Solution: Analyze the starting materials for isomeric purity before beginning the synthesis. If isomers are present, an initial purification of the starting material or an intermediate may be necessary.
-
Solution: Experiment with different crystallization solvents or solvent mixtures to alter the solubility of the product versus the impurity. A multi-solvent system can sometimes provide better separation.
-
-
Byproducts from Side Reactions:
-
Solution: A charcoal treatment of the solution before crystallization can sometimes remove colored or polar impurities.
-
Solution: If the impurity has a different acidity, a pH-based extraction could be effective. Dissolve the crude product in a basic aqueous solution, wash with an organic solvent to remove neutral impurities, and then re-precipitate the product by adding acid.
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Crystallization Solvent Screening Data:
| Solvent System | Product Solubility (g/100mL at 60°C) | Product Solubility (g/100mL at 10°C) | Impurity Removal Efficiency |
| Toluene | 15.2 | 1.5 | Moderate |
| Heptane/Ethyl Acetate (8:2) | 12.5 | 0.8 | High |
| Water/Ethanol (1:1) | 20.1 | 5.2 | Low |
| Dichloromethane | 25.0 | 8.0 | Poor |
Logical Flow for Purity Enhancement:
Caption: Decision tree for improving product purity.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for the large-scale production of this compound?
A common and industrially scalable route starts from 3-chloro-4-(trifluoromethoxy)toluene. This involves a side-chain bromination followed by cyanation and then hydrolysis of the resulting nitrile.
Synthetic Pathway Overview:
Caption: Common synthetic route.
Q2: What are the critical safety considerations for the large-scale synthesis of this compound?
Safety is paramount. Key considerations include:
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Use of Cyanide: Sodium cyanide (NaCN) is highly toxic. All handling must be done in a well-ventilated area with appropriate personal protective equipment (PPE). A cyanide quench solution (e.g., bleach and caustic soda) should always be readily available.
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Bromination: The use of N-bromosuccinimide (NBS) and a radical initiator like AIBN requires careful temperature control to prevent runaway reactions.
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Strong Acids/Bases: The hydrolysis step uses concentrated acids or bases, which are corrosive and require appropriate handling procedures.
-
Pressure Build-up: Hydrolysis of the nitrile can evolve ammonia gas, which can lead to pressure build-up in a sealed reactor. Ensure adequate venting.[2]
Q3: How can I monitor the progress of the reactions effectively on a large scale?
For large-scale synthesis, robust in-process controls (IPCs) are essential.
-
HPLC (High-Performance Liquid Chromatography): This is the most common and reliable method for monitoring the disappearance of starting materials and the appearance of products.
-
TLC (Thin-Layer Chromatography): A quicker, qualitative method for rapid checks of reaction progress, though less precise than HPLC.
-
GC (Gas Chromatography): Can be used if the compounds are sufficiently volatile and thermally stable.
Experimental Protocols
Protocol 1: Synthesis of 2-(3-Chloro-4-(trifluoromethoxy)phenyl)acetonitrile
Materials:
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3-Chloro-4-(trifluoromethoxy)benzyl bromide (1 kg, 3.43 mol)
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Sodium Cyanide (185 g, 3.77 mol)
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Ethanol (5 L)
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Water (1 L)
Procedure:
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Set up a 20 L jacketed reactor equipped with a mechanical stirrer, condenser, and temperature probe.
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Charge the reactor with sodium cyanide, ethanol, and water. Stir the mixture until the sodium cyanide is dissolved.
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Heat the solution to 60°C.
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Slowly add the 3-chloro-4-(trifluoromethoxy)benzyl bromide to the reactor over 1-2 hours, maintaining the temperature between 60-65°C.
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After the addition is complete, maintain the reaction mixture at 65°C for 4-6 hours.
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Monitor the reaction by HPLC until the benzyl bromide is <1%.
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Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude nitrile. The crude product can be used directly in the next step or purified by vacuum distillation.
Protocol 2: Hydrolysis to this compound
Materials:
-
2-(3-Chloro-4-(trifluoromethoxy)phenyl)acetonitrile (crude from previous step, approx. 3.43 mol)
-
Sulfuric Acid (98%, 3 L)
-
Water (3 L)
Procedure:
-
In the 20 L jacketed reactor, combine the sulfuric acid and water carefully with cooling.
-
Add the crude nitrile to the acid solution.
-
Heat the mixture to 120°C and hold for 10-12 hours. The reaction is vigorous and should be controlled carefully.
-
Monitor the reaction by HPLC until the nitrile is consumed.
-
Cool the reaction mixture to below 10°C.
-
Slowly quench the reaction by pouring it onto crushed ice (approx. 10 kg) with vigorous stirring.
-
The product will precipitate as a solid. Filter the solid and wash with cold water until the washings are neutral.
-
Dry the crude product under vacuum at 50-60°C.
-
Recrystallize the crude product from a suitable solvent system (e.g., Heptane/Ethyl Acetate) to obtain the pure this compound.
References
characterization of byproducts in 3-Chloro-4-(trifluoromethoxy)phenylacetic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-4-(trifluoromethoxy)phenylacetic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on byproduct characterization and mitigation.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Final Product | Incomplete reaction in one or more steps: Check reaction monitoring (TLC, HPLC) to ensure full conversion of starting materials. | - Extend reaction time. - Increase temperature (with caution to avoid degradation). - Ensure reagents are pure and dry. |
| Side reactions consuming starting materials or intermediates. | - Optimize reaction conditions (temperature, solvent, catalyst) to favor the desired pathway. - See the "Potential Byproducts" section for common side reactions. | |
| Presence of an Unexpected Peak in HPLC/GC Analysis | Formation of a byproduct. | - Refer to the "Potential Byproducts and Their Characterization" table below for identification. - Use LC-MS or GC-MS to determine the molecular weight of the impurity. - Obtain an NMR spectrum of the isolated impurity for structural elucidation. |
| Contamination from starting materials or reagents. | - Analyze all starting materials for purity before use. - Ensure all glassware is clean and dry. | |
| Incomplete Hydrolysis of the Nitrile Intermediate | Insufficiently harsh hydrolysis conditions. | - Increase the concentration of the acid or base. - Prolong the reaction time at reflux. - Consider using a different acid or base. |
| Formation of Colored Impurities | Decomposition of diazonium salt in the Sandmeyer reaction. | - Maintain a low temperature during diazotization and the Sandmeyer reaction. - Use fresh sodium nitrite. |
| Oxidation of aniline starting material. | - Store 3-Chloro-4-(trifluoromethoxy)aniline under an inert atmosphere and protect it from light. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most probable synthetic routes are:
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Via Nitrile Hydrolysis: This route starts with 3-Chloro-4-(trifluoromethoxy)aniline, which is converted to 3-Chloro-4-(trifluoromethoxy)phenylacetonitrile via a Sandmeyer reaction, followed by hydrolysis to the final product.
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Via the Willgerodt-Kindler Reaction: This pathway involves the reaction of 3-Chloro-4-(trifluoromethoxy)acetophenone with sulfur and an amine (like morpholine) to form a thioamide, which is then hydrolyzed to the carboxylic acid.
Q2: What are the critical impurities to monitor in the starting material, 3-Chloro-4-(trifluoromethoxy)aniline?
A2: Key impurities in the starting aniline include positional isomers and dechlorination byproducts. These impurities can be carried through the synthesis and complicate purification of the final product. It is crucial to analyze the purity of the starting material by GC or HPLC before commencing the synthesis.
Q3: My nitrile hydrolysis step seems to be stalling, leaving a significant amount of amide intermediate. How can I drive the reaction to completion?
A3: Incomplete hydrolysis of the nitrile to the carboxylic acid is a common issue, often resulting in the isolation of the amide intermediate, 3-Chloro-4-(trifluoromethoxy)phenylacetamide. To promote complete hydrolysis, you can:
-
Increase the reaction time under reflux.
-
Use a more concentrated acid or base solution.
-
Ensure efficient stirring to overcome any solubility issues.
Q4: I observe biaryl impurities in my product after the Sandmeyer reaction. What causes this and how can it be minimized?
A4: The formation of biaryl compounds is a known side reaction in the Sandmeyer reaction and is indicative of a radical mechanism. To minimize this, ensure that the copper(I) catalyst is of high quality and that the reaction temperature is carefully controlled.
Potential Byproducts and Their Characterization
The following table summarizes potential byproducts, their likely origin, and recommended analytical techniques for their identification and quantification.
| Byproduct Name | Chemical Structure | Potential Origin | Recommended Analytical Technique(s) |
| 3-Chloro-4-(trifluoromethoxy)phenylacetamide | OC(C(c1cc(Cl)c(OC(F)(F)F)cc1)N)=O | Incomplete hydrolysis of 3-Chloro-4-(trifluoromethoxy)phenylacetonitrile. | HPLC-UV, LC-MS, ¹H NMR, ¹³C NMR |
| Positional Isomers of the Final Product | e.g., 2-Chloro-4-(trifluoromethoxy)phenylacetic acid | Impurities in the starting 3-Chloro-4-(trifluoromethoxy)aniline. | HPLC-UV, GC-MS (after derivatization), ¹⁹F NMR |
| Dechlorinated Product (4-(trifluoromethoxy)phenylacetic acid) | OC(C(c1ccc(OC(F)(F)F)cc1))=O | Dechlorination during the synthesis, potentially from impurities in the starting aniline. | GC-MS, LC-MS |
| Biaryl Impurities | e.g., Dimer of the aryl radical intermediate | Side reaction during the Sandmeyer reaction. | LC-MS, High-resolution MS |
| 3-Chloro-4-(trifluoromethoxy)phenol | Oc1cc(Cl)c(OC(F)(F)F)cc1 | Hydrolysis of the diazonium salt intermediate during the Sandmeyer reaction. | GC-MS, HPLC-UV |
Experimental Protocols
Synthesis of 3-Chloro-4-(trifluoromethoxy)phenylacetonitrile via Sandmeyer Reaction
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Diazotization: Dissolve 3-Chloro-4-(trifluoromethoxy)aniline in a suitable acidic medium (e.g., aqueous HCl). Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes after the addition is complete.
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Cyanation: In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide. Cool this solution to 0-5 °C. Slowly add the cold diazonium salt solution to the cyanide solution. A vigorous evolution of nitrogen gas will be observed.
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Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for about an hour to ensure complete reaction. Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or toluene). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude nitrile.
Hydrolysis of 3-Chloro-4-(trifluoromethoxy)phenylacetonitrile
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Acidic Hydrolysis: Reflux the crude 3-Chloro-4-(trifluoromethoxy)phenylacetonitrile with an aqueous solution of a strong acid, such as 50% sulfuric acid or concentrated hydrochloric acid, for several hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.
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Work-up: Cool the reaction mixture and pour it onto ice. The carboxylic acid product will often precipitate. Collect the solid by filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes or ethanol/water).
Visualization of Synthetic Pathways and Analytical Workflow
Caption: Synthetic pathway, potential byproducts, and analytical workflow.
Caption: A logical troubleshooting workflow for synthesis issues.
Technical Support Center: 3-Chloro-4-(trifluoromethoxy)phenylacetic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-4-(trifluoromethoxy)phenylacetic acid.
Troubleshooting Guides
Amide Coupling Reactions (e.g., using HATU)
Question: I am getting a low yield in my HATU-mediated amide coupling reaction with this compound. What are the possible causes and solutions?
Answer:
Low yields in HATU-mediated amide couplings can arise from several factors. Below is a systematic guide to troubleshoot this issue.
Possible Causes & Troubleshooting Steps:
-
Incomplete Activation of the Carboxylic Acid:
-
Solution: Ensure your this compound is fully dissolved in an appropriate anhydrous aprotic solvent (e.g., DMF, DCM) before adding HATU. The formation of the active ester is crucial for the reaction to proceed.[1] Allow for a sufficient activation time (typically 15-30 minutes) after adding HATU and a tertiary amine base (e.g., DIPEA, triethylamine) before introducing your amine.[2][3]
-
-
Moisture in the Reaction:
-
Solution: HATU and the activated ester intermediate are sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
-
Inadequate Basicity:
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Solution: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to neutralize the generated hexafluorophosphate salt and to deprotonate the amine component. Typically, 2-3 equivalents of the base are used.[2]
-
-
Poor Nucleophilicity of the Amine:
-
Solution: If your amine is sterically hindered or electronically deactivated, the reaction may require longer reaction times or elevated temperatures. Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, consider gentle heating (e.g., 40-60 °C).[3]
-
-
Side Reactions:
-
Solution: The trifluoromethoxy group can be sensitive to certain conditions, although it is generally stable. Ensure the reaction temperature is not excessively high. The primary side products in HATU couplings are typically related to the hydrolysis of the activated ester or racemization if the amine or acid has a chiral center.
-
Experimental Protocol: HATU-Mediated Amide Coupling
A representative protocol for the coupling of this compound with a primary amine is as follows:
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To a solution of this compound (1.0 eq) in anhydrous DMF (0.5 M) under an inert atmosphere, add HATU (1.1 eq) and DIPEA (3.0 eq).
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Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.
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Add the desired amine (1.05 eq) to the reaction mixture.
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Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-18 hours.[1]
-
Once the reaction is complete, proceed with the work-up procedure.
Question: How do I properly work-up and purify the amide product from a HATU coupling reaction?
Answer:
A standard aqueous work-up is typically effective for purifying amides from HATU coupling reactions. The goal is to remove the water-soluble byproducts, including excess base, HATU-related byproducts, and any remaining salts.
Work-up and Purification Protocol:
-
Quenching: Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Aqueous Washes:
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any unreacted carboxylic acid and acidic byproducts.
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Wash with a 10% aqueous lithium chloride (LiCl) solution or dilute hydrochloric acid (HCl) to remove the tertiary amine base and other basic impurities.[3]
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Wash with brine (saturated aqueous NaCl) to remove residual water and water-soluble impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
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Purification: The crude amide can be further purified by:
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, acetonitrile, or mixtures like ethyl acetate/hexanes) can be effective.[4]
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Silica Gel Chromatography: If the product is an oil or if recrystallization is not effective, purification by flash column chromatography is recommended. A typical eluent system would be a gradient of ethyl acetate in hexanes.
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Hydrolysis of 3-Chloro-4-(trifluoromethoxy)phenylacetonitrile
Question: I am trying to synthesize this compound by hydrolyzing the corresponding nitrile, but the reaction is incomplete. What can I do?
Answer:
Incomplete hydrolysis of arylacetonitriles can be due to insufficient reaction time, temperature, or inappropriate hydrolytic conditions. Both acidic and basic conditions can be employed for this transformation.
Troubleshooting Incomplete Hydrolysis:
-
Acidic Hydrolysis:
-
Conditions: Typically requires heating the nitrile under reflux with a strong acid like sulfuric acid or hydrochloric acid.[5][6]
-
Troubleshooting: If the reaction is incomplete, you can try increasing the reaction time or using a more concentrated acid solution. Be aware that harsh acidic conditions can sometimes lead to side reactions on sensitive substrates. The amide is an intermediate in this reaction; incomplete hydrolysis may result in the isolation of the corresponding amide.[7]
-
-
Basic Hydrolysis (Saponification):
-
Conditions: Involves refluxing the nitrile with an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide.[5] This method forms the carboxylate salt.
-
Troubleshooting: This method is often faster and less prone to side reactions for many substrates. If the reaction is sluggish, increasing the concentration of the base or the reaction temperature may help.
-
Experimental Protocol: Basic Hydrolysis of a Nitrile
-
In a round-bottom flask, combine 3-Chloro-4-(trifluoromethoxy)phenylacetonitrile (1.0 eq) with a 10-20% aqueous solution of sodium hydroxide (excess).
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Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.
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Cool the reaction mixture to room temperature.
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Acidify the mixture with a strong acid (e.g., concentrated HCl) to a pH of 1-2. The carboxylic acid should precipitate out of the solution.
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Collect the solid product by filtration.
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Wash the solid with cold water to remove any inorganic salts.
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The crude product can be further purified by recrystallization from a suitable solvent.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.
Q2: What are the main safety precautions to take when handling this compound?
A2: this compound and similar compounds are irritants. It is important to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated fume hood to avoid inhalation of dust.
Q3: Are there any known incompatibilities or hazardous reactions for this compound?
A3: As a carboxylic acid, it will react exothermically with bases. It is also incompatible with strong oxidizing agents. The trifluoromethoxy group is generally stable but can be sensitive to very harsh reducing or oxidizing conditions.
Q4: What are common side reactions to be aware of when using this compound in esterification or amidation reactions?
A4: In addition to incomplete reactions, potential side reactions include:
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For Esterification (Fischer): The reaction is an equilibrium, so removal of water is necessary to drive it to completion.[8]
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For Amide Coupling: With chiral amines or acids, racemization can occur, especially with certain coupling reagents or at elevated temperatures. The use of additives like HOBt can help suppress racemization.[2]
Q5: What is the best way to monitor the progress of reactions involving this acid?
A5: Thin-layer chromatography (TLC) is a quick and effective method. A typical mobile phase would be a mixture of ethyl acetate and hexanes, often with a small amount of acetic or formic acid to ensure the carboxylic acid remains protonated and moves up the plate. Liquid chromatography-mass spectrometry (LC-MS) is also an excellent tool for monitoring the disappearance of starting materials and the appearance of the product.
Data Presentation
Table 1: Typical Reagents and Conditions for Amide Coupling
| Coupling Reagent | Base (eq.) | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| HATU | DIPEA (2-3) | DMF, DCM | Room Temp. | 2-18 |
| EDC/HOBt | DIPEA (3) | DMF | 0 to Room Temp. | 1-12 |
| SOCl₂ (for acyl chloride) | Pyridine or TEA (1-2) | DCM, THF | 0 to Room Temp. | 1-6 |
Table 2: Troubleshooting Guide Summary
| Issue | Possible Cause | Recommended Action |
| Low Yield | Incomplete reaction, moisture, side reactions, poor work-up. | Check reagent purity, use anhydrous conditions, monitor reaction closely, optimize work-up procedure. |
| Incomplete Reaction | Insufficient activation, poor nucleophile, low temperature. | Increase activation time, use excess nucleophile, gently heat the reaction. |
| Purification Difficulty | Co-eluting impurities, persistent byproducts. | Optimize extraction/wash steps, try a different recrystallization solvent, use a different chromatography eluent system. |
Visualizations
Caption: Experimental workflow for a typical HATU-mediated amide coupling and subsequent work-up.
Caption: Decision-making workflow for troubleshooting low yields in amide coupling reactions.
References
- 1. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. Methods of preparing synthesising carboxylic acids reagents conditions equations procedure description advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Comparative ¹H NMR Analysis of 3-Chloro-4-(trifluoromethoxy)phenylacetic Acid and a Guide to its Spectral Features
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of this analytical process. This guide provides a detailed ¹H NMR analysis of 3-Chloro-4-(trifluoromethoxy)phenylacetic acid, alongside a comparison with structurally similar phenylacetic acid derivatives. The presented data, protocols, and visualizations aim to facilitate the interpretation of spectral data for this class of compounds.
Comparative ¹H NMR Data of Phenylacetic Acid Derivatives
To contextualize the predicted spectrum of this compound, the following table summarizes the experimental ¹H NMR data for several related compounds. These analogs illustrate the influence of different substituents on the chemical shifts of the aromatic and methylene protons.
| Compound | Aromatic Protons (δ, ppm) | Methylene Protons (-CH₂-) (δ, ppm) | Solvent | Spectrometer Frequency (MHz) |
| This compound (Predicted) | H-2: ~7.48 (d), H-5: ~7.25 (dd), H-6: ~7.35 (d) | ~3.65 | CDCl₃ | Not Applicable |
| 2-(4-Chloro-3-(trifluoromethoxy)phenyl)acetic acid | Not specified | Not specified | Not specified | Not specified |
| 4-(Trifluoromethyl)phenylacetic acid[1] | 7.59 (d, 2H), 7.40 (d, 2H) | 3.71 (s, 2H) | CDCl₃ | 399.65 |
| m-(Trifluoromethyl)phenylacetic acid[2] | 7.66-7.53 (m, 4H) | 3.74 (s, 2H) | DMSO-d₆ | 399.65 |
| Phenylacetic acid[3] | 7.35-7.25 (m, 5H) | 3.52 (s, 2H) | H₂O | 600 |
Experimental Protocol for ¹H NMR Analysis
A standardized protocol for acquiring high-quality ¹H NMR spectra is crucial for accurate structural elucidation.
Instrumentation and Sample Preparation:
-
Sample Preparation: Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Dimethyl sulfoxide-d₆).
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to serve as a reference for chemical shifts (δ = 0.00 ppm).
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer, such as a 400 MHz or 600 MHz instrument.
-
Acquisition Parameters: Typical acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline corrections. Integrate the signals to determine the relative number of protons.
Predicted ¹H NMR Spectrum of this compound
The predicted ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons and the methylene protons of the acetic acid side chain.
-
Aromatic Region (7.0 - 7.5 ppm): The aromatic region will display a complex splitting pattern arising from the three protons on the substituted phenyl ring.
-
H-2: This proton, positioned ortho to the chloro substituent, is expected to appear as a doublet due to coupling with H-6. The electron-withdrawing nature of the adjacent chlorine atom will shift this signal downfield.
-
H-5: Situated between two protons, H-5 is anticipated to be a doublet of doublets, showing coupling to both H-6 (ortho-coupling) and H-2 (meta-coupling).
-
H-6: This proton will likely be a doublet resulting from ortho-coupling with H-5. The trifluoromethoxy group at the para position will also influence its chemical shift.
-
-
Methylene Protons (-CH₂-) (~3.65 ppm): The two protons of the methylene group are chemically equivalent and have no adjacent protons, resulting in a sharp singlet.
-
Carboxylic Acid Proton (-COOH) (>10 ppm): The acidic proton of the carboxylic acid group typically appears as a broad singlet at a very downfield chemical shift. Its presence and sharpness can be confirmed by a D₂O exchange experiment.
Visualizing the Structure and Key Proton Environments
The following diagram illustrates the molecular structure of this compound and highlights the key proton environments that give rise to the ¹H NMR signals.
Caption: Key proton environments in this compound.
The following diagram illustrates the expected spin-spin coupling interactions between the aromatic protons.
Caption: Predicted ¹H-¹H coupling network in the aromatic region.
References
Interpreting the Mass Spectrum of 3-Chloro-4-(trifluoromethoxy)phenylacetic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed interpretation of the expected mass spectrum of 3-Chloro-4-(trifluoromethoxy)phenylacetic acid, a compound of interest in drug discovery and development. Due to the limited availability of experimental spectra for this specific molecule in public databases, this guide synthesizes data from similar compounds and established fragmentation patterns to predict its mass spectrometric behavior. This information is benchmarked against alternative analytical techniques to provide a comprehensive analytical overview.
Predicted Mass Spectrum Analysis
The mass spectrum of this compound is predicted to exhibit a distinct molecular ion peak with a characteristic isotopic pattern due to the presence of chlorine. Electron ionization (EI) is expected to induce several key fragmentation pathways, providing structural confirmation.
Molecular Ion and Isotopic Pattern
The molecular formula for this compound is C₉H₆ClF₃O₃. The monoisotopic mass is calculated to be 253.99 g/mol . A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the spectrum should display a molecular ion peak (M⁺) at m/z 254 and an M+2 peak at m/z 256, with the M+2 peak having an intensity of approximately one-third of the molecular ion peak.
| Feature | Expected m/z | Relative Abundance |
| Molecular Ion (M⁺) | 254 | ~100% (within isotope cluster) |
| Isotope Peak (M+2)⁺ | 256 | ~33% |
Fragmentation Pathways
Under electron ionization, the molecule is expected to fragment in a predictable manner, primarily through the loss of the carboxylic acid group and cleavage of the trifluoromethoxy and chloro substituents. The most probable fragmentation pathways are outlined below.
A major fragmentation route involves the loss of the carboxylic acid group (-COOH), resulting in a fragment with a mass of 45 u. Another significant fragmentation is the cleavage of the C-C bond between the phenyl ring and the acetic acid moiety, leading to the formation of a stable benzyl-type cation. The trifluoromethoxy group can undergo fragmentation through the loss of a trifluoromethyl radical (•CF₃), and the chloro group can be lost as a chlorine radical (•Cl).
Predicted Fragmentation of this compound
Caption: Predicted electron ionization fragmentation of the target molecule.
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool for structural elucidation, complementary techniques are invaluable for unambiguous identification and characterization.
| Technique | Information Provided | Advantages | Disadvantages |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides structural information from fragmentation. | May not always show a molecular ion; isomers can be difficult to distinguish. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework and the chemical environment of atoms. | Provides unambiguous structure determination and stereochemistry. | Lower sensitivity than MS, requires larger sample amounts. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast, non-destructive, and provides information on chemical bonding. | Provides limited information on the overall molecular structure. |
For this compound, ¹H NMR would show characteristic signals for the aromatic protons and the methylene protons of the acetic acid group. ¹⁹F NMR would be particularly useful to confirm the presence and environment of the trifluoromethoxy group. IR spectroscopy would show characteristic absorptions for the carboxylic acid O-H and C=O stretching, as well as C-Cl and C-F stretching vibrations.
Experimental Protocols
Mass Spectrometry
A standard protocol for analyzing a solid organic compound like this compound using electron ionization mass spectrometry would involve the following steps:
-
Sample Preparation: A small amount of the solid sample is dissolved in a volatile solvent such as methanol or dichloromethane.
-
Introduction: The sample solution is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: The sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV) in the ion source.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
A Comparative Guide to the Synthetic Routes of 3-Chloro-4-(trifluoromethoxy)phenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three potential synthetic routes to 3-Chloro-4-(trifluoromethoxy)phenylacetic acid, a key intermediate in the development of various pharmaceutical compounds. The routes are evaluated based on their starting materials, reaction steps, and overall efficiency, supported by available experimental data for analogous transformations.
Executive Summary
Three primary synthetic pathways to this compound have been identified and evaluated:
-
Route 1: Hydrolysis of 2-(3-Chloro-4-(trifluoromethoxy)phenyl)acetonitrile. This classic approach involves the conversion of a corresponding benzyl halide to a nitrile, followed by hydrolysis to the carboxylic acid.
-
Route 2: Carboxylation of a Grignard Reagent. This route utilizes the formation of a Grignard reagent from 3-Chloro-4-(trifluoromethoxy)benzyl halide, which is then carboxylated to yield the final product.
-
Route 3: The Willgerodt-Kindler Reaction. This method involves the conversion of 3'-Chloro-4'-(trifluoromethoxy)acetophenone to a thioamide, which is subsequently hydrolyzed to the desired phenylacetic acid.
The selection of the most suitable route will depend on factors such as the availability and cost of starting materials, scalability, and desired purity of the final product.
Data Presentation
| Route | Starting Material | Key Intermediates | Key Reactions | Reported Yield (Analogous Reactions) | Purity (Analogous Reactions) |
| 1 | 3-Chloro-4-(trifluoromethoxy)benzyl halide | 2-(3-Chloro-4-(trifluoromethoxy)phenyl)acetonitrile | Cyanidation, Hydrolysis | Cyanidation: 85-95%; Hydrolysis: High | >99% for similar nitriles |
| 2 | 3-Chloro-4-(trifluoromethoxy)benzyl halide | 3-Chloro-4-(trifluoromethoxy)benzylmagnesium halide | Grignard Reaction, Carboxylation | Generally high for Grignard reactions | Dependent on purification |
| 3 | 3'-Chloro-4'-(trifluoromethoxy)acetophenone | Thioamide derivative | Willgerodt-Kindler Reaction, Hydrolysis | 86-95% for substituted acetophenones | High after purification |
Synthetic Route Comparison
Route 1: From Phenylacetonitrile
This two-step route begins with the synthesis of the corresponding phenylacetonitrile from a benzyl halide, followed by hydrolysis.
Step 1: Synthesis of 2-(3-Chloro-4-(trifluoromethoxy)phenyl)acetonitrile
Step 2: Hydrolysis to this compound
The hydrolysis of the nitrile to the carboxylic acid can be achieved under either acidic or basic conditions. This is a well-established transformation with typically high yields.
dot
Caption: Route 1: Synthesis via Phenylacetonitrile Intermediate.
Route 2: Via Grignard Reagent
This route involves the formation of a Grignard reagent from the corresponding benzyl halide, followed by carboxylation.
Step 1: Formation of 3-Chloro-4-(trifluoromethoxy)benzylmagnesium halide
The Grignard reagent is prepared by reacting 3-Chloro-4-(trifluoromethoxy)benzyl chloride or bromide with magnesium metal in an ethereal solvent.
Step 2: Carboxylation
The Grignard reagent is then reacted with carbon dioxide (dry ice) to form the magnesium salt of the carboxylic acid, which is subsequently protonated to yield the final product.
dot
Caption: Route 2: Synthesis via Grignard Reagent Carboxylation.
Route 3: The Willgerodt-Kindler Reaction
This route utilizes a substituted acetophenone as the starting material.
Step 1: Thioamide Formation
3'-Chloro-4'-(trifluoromethoxy)acetophenone is reacted with sulfur and a secondary amine, typically morpholine, to form the corresponding thioamide. This reaction is known as the Willgerodt-Kindler reaction.
Step 2: Hydrolysis
The resulting thioamide is then hydrolyzed under acidic or basic conditions to afford this compound.
dot
Caption: Route 3: Synthesis via Willgerodt-Kindler Reaction.
Experimental Protocols
Detailed experimental protocols for the key reactions are provided below, based on analogous transformations found in the literature.
Route 1: Cyanidation of Benzyl Halide (General Procedure)
A solution of 3-Chloro-4-(trifluoromethoxy)benzyl chloride in a suitable solvent (e.g., ethanol, DMSO) is added to a stirred solution of sodium or potassium cyanide in a water/ethanol mixture. The reaction mixture is heated to reflux for several hours. After cooling, the product is extracted with an organic solvent, and the solvent is removed under reduced pressure to yield the crude nitrile, which can be further purified by crystallization or distillation.
Route 1: Hydrolysis of Phenylacetonitrile (General Procedure)
The 2-(3-Chloro-4-(trifluoromethoxy)phenyl)acetonitrile is heated to reflux with an aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide). The reaction is monitored until completion. If basic hydrolysis is used, the reaction mixture is acidified to precipitate the carboxylic acid. The crude product is then collected by filtration and can be purified by recrystallization.
Route 2: Grignard Reagent Formation and Carboxylation (General Procedure)
Magnesium turnings are placed in a flame-dried flask under an inert atmosphere. A solution of 3-Chloro-4-(trifluoromethoxy)benzyl halide in anhydrous ether is added dropwise to initiate the reaction. Once the Grignard reagent has formed, it is added slowly to a slurry of crushed dry ice in anhydrous ether. After the addition is complete, the mixture is allowed to warm to room temperature, and then dilute acid is added to protonate the carboxylate. The product is extracted into an organic solvent, and the solvent is evaporated to give the crude carboxylic acid.
Route 3: Willgerodt-Kindler Reaction (General Procedure)
A mixture of 3'-Chloro-4'-(trifluoromethoxy)acetophenone, sulfur, and morpholine is heated to reflux. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled and poured into an acidic solution. The precipitated thioamide is collected and purified. The purified thioamide is then subjected to hydrolysis with an aqueous acid or base to yield the final product.
Conclusion
All three presented routes offer viable pathways to this compound.
-
Route 1 is a well-established and generally high-yielding method, contingent on the efficient synthesis of the nitrile intermediate.
-
Route 2 provides a direct conversion from the benzyl halide but requires careful handling of the moisture-sensitive Grignard reagent.
-
Route 3 is an attractive option if the substituted acetophenone is readily available, with studies on similar substrates showing high yields.
The optimal synthetic route will ultimately be determined by a laboratory-specific assessment of starting material availability, cost, reaction scalability, and the desired final purity of this compound. Further process optimization and experimental validation are recommended for each route to determine the most efficient and economical approach for a given application.
References
A Researcher's Guide to Assessing the Purity of 3-Chloro-4-(trifluoromethoxy)phenylacetic acid by HPLC
For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and intermediates like 3-Chloro-4-(trifluoromethoxy)phenylacetic acid is a critical step. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) against other analytical techniques for purity assessment. Detailed experimental protocols, comparative data, and visual workflows are presented to facilitate the selection of the most suitable analytical methodology.
This compound is a key building block in the synthesis of various pharmaceutical compounds. The presence of impurities, which can include starting materials, by-products, and positional isomers, can significantly affect the safety, efficacy, and stability of the final drug product. Therefore, the use of precise and reliable analytical methods for purity determination is paramount. This guide focuses on HPLC as the primary analytical technique, while also providing a comparative overview of alternative methods.
Comparative Analysis of Analytical Techniques
The choice of an analytical method for purity determination is influenced by factors such as the nature of the expected impurities, the required sensitivity, and the instrumentation available. While HPLC is a widely adopted and robust method, other techniques can offer advantages in specific scenarios.
| Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of analytes between a stationary phase and a mobile phase. | High resolution, high sensitivity, suitable for a wide range of compounds, quantitative accuracy. | Requires solvent consumption, potential for column degradation. |
| High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.[1] | High sensitivity and selectivity, provides structural information for impurity identification.[1] | Higher cost and complexity of instrumentation. |
| Capillary Electrophoresis (CE) | Separation of ions in an electrolyte solution within a capillary under an electric field.[2] | High separation efficiency, low sample and reagent consumption.[2] | Lower concentration sensitivity compared to HPLC-UV, potential for reproducibility challenges.[2] |
| Quantitative NMR (qNMR) | The integral of an NMR signal is directly proportional to the number of nuclei.[2] | Primary analytical method (no need for a reference standard of the analyte), provides structural information, non-destructive.[2] | Lower sensitivity than chromatographic methods, potential for signal overlap in complex mixtures.[2] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection based on their mass-to-charge ratio.[2] | High sensitivity and selectivity, provides structural information.[2] | Requires derivatization for non-volatile compounds, potential for thermal degradation.[2] |
Experimental Protocol: HPLC Purity Determination
This section details a reverse-phase HPLC (RP-HPLC) method suitable for the purity assessment of this compound. This method is based on established principles for the analysis of organic acids and related phenylacetic acid derivatives.[3][4]
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (analytical grade)
-
This compound reference standard
-
Sample of this compound for analysis
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50 v/v) containing 0.1% phosphoric acid. The mobile phase should be filtered through a 0.45 µm filter and degassed prior to use.
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of the this compound reference standard in the mobile phase to obtain a known concentration (e.g., 1 mg/mL).
-
Sample Solution Preparation: Prepare the sample solution by dissolving the synthesized this compound in the mobile phase to achieve a concentration similar to the standard solution.
-
Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water:Phosphoric Acid (50:50:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
Diagram of the HPLC Experimental Workflow:
Caption: Workflow for HPLC purity analysis.
Logical Relationship for Method Selection:
Caption: Decision tree for analytical method selection.
References
- 1. Detection Methods for Organic Acids - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies [sielc.com]
A Comparative Guide to the Structural Validation of 3-Chloro-4-(trifluoromethoxy)phenylacetic acid
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical techniques for the structural validation of 3-Chloro-4-(trifluoromethoxy)phenylacetic acid. While X-ray crystallography is the gold standard for unambiguous solid-state structure determination, its application is contingent on the formation of a suitable single crystal. To date, public repositories lack crystallographic data for this specific compound. Therefore, this document outlines the validation process through a combination of spectroscopic and analytical methods, presenting the expected data and detailed experimental protocols for each.
Introduction to Structural Validation
The definitive confirmation of a chemical structure is a critical step in chemical synthesis and drug development, ensuring the identity, purity, and properties of a compound. For this compound (Molecular Formula: C₉H₆ClF₃O₃, Molecular Weight: 254.59 g/mol ), a multi-technique approach provides comprehensive structural evidence. This guide compares X-ray Crystallography with a suite of powerful alternative techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis.
Comparative Analysis of Validation Techniques
The following table summarizes the information obtainable from each analytical method for the structural validation of this compound.
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, and crystal packing information. | Provides unambiguous, definitive structural proof in the solid state. | Requires a high-quality single crystal, which can be difficult to grow. The determined structure may not represent the conformation in solution. |
| ¹H NMR Spectroscopy | Number of unique proton environments, their chemical shifts (electronic environment), integration (proton ratios), and splitting patterns (neighboring protons). | Excellent for determining the connectivity of hydrogen atoms and the overall carbon-hydrogen framework.[1] | Can have overlapping signals in complex molecules. Provides information on the average structure in solution. |
| ¹³C NMR Spectroscopy | Number of unique carbon environments and their chemical shifts, indicating the types of carbon atoms (e.g., C=O, aromatic C, C-Cl, C-O, -CF₃). | Complements ¹H NMR by providing direct information about the carbon skeleton. | Lower natural abundance and sensitivity of ¹³C result in longer acquisition times.[2] |
| Mass Spectrometry (ESI-MS) | The mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight. Fragmentation patterns can offer clues about the structure. | High sensitivity and accuracy in determining molecular weight.[3][4] | Isomer differentiation can be challenging. "Soft" ionization techniques like ESI may not produce extensive fragmentation for detailed structural analysis.[5] |
| FTIR Spectroscopy | Presence of specific functional groups based on their characteristic vibrational frequencies (e.g., O-H of carboxylic acid, C=O, C-Cl, C-F, C-O, aromatic C=C). | Rapid and sensitive method for identifying functional groups present in the molecule.[6][7] | Provides limited information on the connectivity of atoms and the overall molecular structure. |
| Elemental Analysis | The percentage composition of Carbon, Hydrogen, and other elements (e.g., Cl). | Confirms the empirical and molecular formula of the compound. | Does not provide information about the arrangement of atoms within the molecule. Accepted deviation from calculated values is typically within ±0.4%.[8] |
Expected Quantitative Data
The following tables present the anticipated quantitative data from each analytical technique for this compound.
Table 1: Predicted ¹H and ¹³C NMR Data
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Protons | ~11-12 | Broad Singlet | 1H | -COOH |
| ~7.4-7.6 | Multiplet | 1H | Aromatic H | |
| ~7.2-7.4 | Multiplet | 2H | Aromatic H | |
| ~3.7 | Singlet | 2H | -CH₂- | |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment | ||
| Carbons | ~175 | -COOH | ||
| ~145 | Aromatic C-O | |||
| ~135 | Aromatic C-Cl | |||
| ~132, ~130, ~125, ~120 | Aromatic CH | |||
| 120.2 (q, J ≈ 257 Hz) | -CF₃ | |||
| ~40 | -CH₂- |
Note: Predicted chemical shifts are estimates based on typical values for similar structures. Aromatic proton multiplicities will depend on the specific coupling constants.[9][10]
Table 2: Expected Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M-H]⁻ | 253.0 | Molecular ion (negative mode) |
| [M+Na]⁺ | 277.0 | Sodium adduct (positive mode) |
| [M-COOH]⁻ | 209.0 | Loss of carboxylic acid group[11] |
Note: The presence of chlorine would result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak.
Table 3: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| 1700-1725 | C=O stretch | Carboxylic Acid |
| 1500-1600 | C=C stretch | Aromatic Ring[12][13] |
| 1200-1280 | C-O stretch | Aryl ether |
| 1150-1210 | C-F stretch | Trifluoromethoxy |
| 700-800 | C-Cl stretch | Aryl chloride |
Table 4: Theoretical Elemental Analysis Data
| Element | Mass (amu) | Number of Atoms | Total Mass | Percentage (%) |
| Carbon (C) | 12.01 | 9 | 108.09 | 42.48% |
| Hydrogen (H) | 1.01 | 6 | 6.06 | 2.38% |
| Chlorine (Cl) | 35.45 | 1 | 35.45 | 13.93% |
| Fluorine (F) | 19.00 | 3 | 57.00 | 22.39% |
| Oxygen (O) | 16.00 | 3 | 48.00 | 18.86% |
| Total | 254.59 | 100.00% |
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher spectrometer. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. Due to the lower sensitivity of ¹³C, a larger number of scans (several hundred to thousands) and a longer relaxation delay (2-5 seconds) are typically required.[2][14]
2. Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, with or without a small amount of formic acid or ammonium hydroxide to aid ionization.[5]
-
Instrumentation: Introduce the sample solution into the ESI source via direct infusion using a syringe pump.[15]
-
Data Acquisition: Acquire spectra in both positive and negative ion modes. The mass analyzer (e.g., quadrupole or time-of-flight) scans a predefined m/z range (e.g., 50-500 amu).
3. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Solid): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact.[16][17]
-
Background Collection: Record a background spectrum of the empty ATR crystal.[18]
-
Sample Analysis: Record the spectrum of the sample. The final spectrum is a ratio of the sample spectrum to the background spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.[16]
4. Elemental Analysis (CHN)
-
Sample Preparation: Accurately weigh 1-3 mg of the dry, pure sample into a tin or silver capsule.[19][20]
-
Instrumentation: The sample is combusted at high temperatures (around 1000°C) in a stream of oxygen.[20][21]
-
Detection: The resulting combustion gases (CO₂, H₂O, N₂) are separated by gas chromatography and quantified using a thermal conductivity detector. The elemental percentages are calculated based on the weight of the sample and the amounts of the detected gases.[21][22]
Visualizing the Validation Workflow
The following diagram illustrates a typical workflow for the structural validation of a novel organic compound like this compound.
Caption: A flowchart illustrating the process of structural validation.
Conclusion
While X-ray crystallography remains the definitive method for structural elucidation in the solid state, a combination of NMR, mass spectrometry, FTIR, and elemental analysis provides a robust and comprehensive validation of the structure of this compound in the absence of single crystal data. The congruence of data from these orthogonal techniques provides a high degree of confidence in the assigned structure, which is essential for its advancement in research and development pipelines.
References
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. nmr.ceitec.cz [nmr.ceitec.cz]
- 3. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 14. books.rsc.org [books.rsc.org]
- 15. phys.libretexts.org [phys.libretexts.org]
- 16. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. aurigaresearch.com [aurigaresearch.com]
- 20. MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440 [answers.uillinois.edu]
- 21. measurlabs.com [measurlabs.com]
- 22. Elemental analysis: operation & applications - Elementar [elementar.com]
A Comparative Analysis of the Biological Activities of Trifluoromethoxy- and Trifluoromethyl-Substituted Phenylacetic Acids
For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry. Among the most utilized moieties are the trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups. This guide provides an objective comparison of the biological activities of phenylacetic acids functionalized with these two groups, supported by experimental data, detailed protocols, and pathway visualizations to inform future research and development.
The trifluoromethyl group is a well-established bioisostere for a methyl group but with significantly altered electronic properties, conferring increased metabolic stability and lipophilicity.[1][2] The trifluoromethoxy group is considered more lipophilic than the trifluoromethyl group and is often employed to enhance membrane permeability and metabolic resistance.[2] While both substituents are electron-withdrawing, the oxygen atom in the trifluoromethoxy group can also exert a resonance effect, which can modulate the overall electronic impact on the phenyl ring and, consequently, its interaction with biological targets.
This comparison delves into a specific case study to highlight the nuanced differences in biological outcomes when these groups are incorporated into a common chemical scaffold.
Comparative Biological Activity: Anti-Cryptosporidium Efficacy
A key study investigating the structure-activity relationships of aryl acetamide triazolopyridazines against Cryptosporidium parvum provides a valuable dataset for comparing the effects of trifluoromethoxy and trifluoromethyl substitutions on a phenylacetic acid precursor. The synthesized compounds, derived from their respective phenylacetic acids, were evaluated for their half-maximal effective concentration (EC₅₀) against the parasite.
| Precursor Phenylacetic Acid | Final Compound ID | Substitution Pattern | EC₅₀ (µM)[3] |
| 4-(Trifluoromethyl)phenylacetic acid | 30 | 4-CF₃ | 1.1[4] |
| 4-Fluoro-3-(trifluoromethoxy)phenylacetic acid | 72 | 4-F, 3-OCF₃ | 7.3[4] |
In this specific biological context, the compound derived from 4-(trifluoromethyl)phenylacetic acid (30 ) exhibited significantly greater potency against Cryptosporidium parvum than the compound derived from 4-fluoro-3-(trifluoromethoxy)phenylacetic acid (72 ), with an EC₅₀ value approximately 6.6 times lower.[3][4] This suggests that for this particular molecular scaffold and biological target, the 4-CF₃ substitution pattern is more favorable for anti-cryptosporidial activity than the 4-F, 3-OCF₃ arrangement.
It is important to note that the biological activity is a result of the entire molecule's properties. However, since the core scaffold of the final compounds is identical, the difference in potency can be largely attributed to the distinct electronic and steric properties imparted by the trifluoromethyl versus the trifluoromethoxy group on the phenylacetic acid precursor.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis.
In vitro Anti-Cryptosporidium Assay
This assay is designed to determine the efficacy of compounds against Cryptosporidium parvum growth in a host cell line.
-
Cell Culture and Infection: Human ileocecal adenocarcinoma (HCT-8) cells are cultured to near confluence in 96-well microtiter plates.[5] The cells are then infected with C. parvum oocysts.[5]
-
Compound Treatment: The test compounds, including the trifluoromethyl and trifluoromethoxy derivatives, are dissolved in dimethyl sulfoxide (DMSO) and added to the infected cell cultures at various concentrations.[6]
-
Incubation: The plates are incubated for a set period, typically 48-72 hours, to allow for parasite development.
-
Quantification of Parasite Growth: Parasite growth is assessed using high-content microscopy.[5] This involves staining the parasites and host cells with fluorescent dyes and using automated imaging and analysis to count the number of parasites.
-
EC₅₀ Determination: The half-maximal effective concentration (EC₅₀) is calculated from the dose-response curves generated by plotting parasite inhibition against the compound concentration using non-linear regression analysis.[2][3]
In Vitro Metabolic Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, providing an indication of its potential in vivo clearance.
-
Preparation of Microsomes: Pooled liver microsomes from mice or humans are used as the source of metabolic enzymes.[1][7][8]
-
Reaction Mixture: The test compound (at a typical concentration of 1-2 µM) is incubated with the liver microsomes in a phosphate buffer (pH 7.4) at 37°C.[1][4][7] The reaction is initiated by the addition of a NADPH-regenerating system.[4]
-
Time Course Sampling: Aliquots of the reaction mixture are taken at multiple time points (e.g., 0, 5, 15, 30, and 60 minutes).[4]
-
Reaction Termination and Analysis: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile.[4] The samples are then centrifuged to precipitate proteins.
-
Quantification: The concentration of the remaining parent compound in the supernatant is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).[1][7][8]
Visualizing Experimental Workflow and Potential Mechanisms
To better understand the experimental process and the potential biological pathways involved, the following diagrams are provided.
While the exact molecular target for these anti-cryptosporidial compounds is not yet identified, a general representation of a potential drug-target interaction leading to parasite growth inhibition is shown below.
Conclusion
This comparative guide highlights that while both trifluoromethoxy and trifluoromethyl groups are valuable additions to a medicinal chemist's toolkit, their impact on biological activity is highly context-dependent. In the case of the studied anti-cryptosporidial agents, the trifluoromethyl-substituted phenylacetic acid precursor led to a more potent final compound. This underscores the importance of empirical testing and detailed structure-activity relationship studies in drug discovery. The choice between a trifluoromethoxy and a trifluoromethyl group should be guided by specific experimental data for the biological target and scaffold of interest, rather than relying solely on general physicochemical properties.
References
- 1. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mercell.com [mercell.com]
- 5. Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of potent anti-Cryptosporidium new drug leads by screening traditional Chinese medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. enamine.net [enamine.net]
Spectroscopic Comparison of 3-Chloro-4-(trifluoromethoxy)phenylacetic Acid Isomers: A Guide for Researchers
In the landscape of drug discovery and development, the precise characterization of molecular structure is paramount. Positional isomers, molecules with the same chemical formula but different arrangements of atoms, can exhibit vastly different pharmacological and toxicological profiles. For researchers working with substituted phenylacetic acids, a common scaffold in medicinal chemistry, distinguishing between isomers is a critical step. This guide provides a comparative overview of the spectroscopic techniques used to differentiate isomers of 3-Chloro-4-(trifluoromethoxy)phenylacetic acid, offering insights into expected spectral data and detailed experimental protocols.
Isomer Overview and Expected Mass Spectrometry Data
The primary isomers of interest involve the positional variations of the chloro and trifluoromethoxy substituents on the phenylacetic acid backbone. The molecular formula for these isomers is C9H6ClF3O3, with a monoisotopic mass of approximately 254.00 g/mol .
| Isomer Name | CAS Number | Molecular Formula | Monoisotopic Mass ( g/mol ) | Expected M+ and M+2 Pattern (Relative Intensity) |
| This compound | 433938-70-6 | C9H6ClF3O3 | 254.00 | 254 (100%), 256 (32%) |
| 2-Chloro-5-(trifluoromethoxy)phenylacetic acid | 22893-39-6 | C9H6ClF3O3 | 254.00 | 254 (100%), 256 (32%) |
| 4-Chloro-3-(trifluoromethoxy)phenylacetic acid | 886501-02-6 | C9H6ClF3O3 | 254.00 | 254 (100%), 256 (32%) |
| 5-Chloro-2-(trifluoromethoxy)phenylacetic acid | 1092461-21-6 | C9H6ClF3O3 | 254.00 | 254 (100%), 256 (32%) |
| 2-Chloro-4-(trifluoromethoxy)phenylacetic acid | Not readily available | C9H6ClF3O3 | 254.00 | 254 (100%), 256 (32%) |
Note: The presence of a chlorine atom results in a characteristic M+2 isotopic peak in the mass spectrum, with an intensity of approximately one-third of the molecular ion peak, due to the natural abundance of the 35Cl and 37Cl isotopes.
Experimental Protocols
Standard spectroscopic techniques are employed for the characterization of these isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-10 mg of the solid compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or Acetone-d6). A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
-
1H NMR Spectroscopy: The spectrum is acquired on a 300, 400, or 500 MHz spectrometer. Key parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and the acquisition of 16-64 scans. The spectral width is typically set from -2 to 12 ppm.
-
13C NMR Spectroscopy: The spectrum is acquired on the same instrument, typically at a frequency of 75, 100, or 125 MHz. A proton-decoupled sequence is used to simplify the spectrum. A longer relaxation delay (2-5 seconds) and a larger number of scans (1024-4096) are generally required due to the lower natural abundance of 13C.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a thin disk.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm-1 with a resolution of 4 cm-1. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC). For direct infusion, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ion source.
-
Ionization: Electrospray ionization (ESI) is a common technique for this class of molecules, typically in negative ion mode to deprotonate the carboxylic acid. Electron ionization (EI) can also be used, which will result in more fragmentation.
-
Data Acquisition: The mass spectrum is acquired over a mass-to-charge (m/z) range of approximately 50-500 Da.
Predicted Spectroscopic Features and Isomer Comparison
While a complete experimental dataset for all isomers is not publicly available, we can predict the key distinguishing features based on the principles of spectroscopy and data from related compounds.
1H NMR Spectroscopy
The primary differences in the 1H NMR spectra of the isomers will be observed in the aromatic region (typically 7.0-8.0 ppm). The chemical shifts and coupling patterns of the aromatic protons are highly dependent on the positions of the electron-withdrawing chloro and trifluoromethoxy groups. The methylene (-CH2-) protons of the acetic acid moiety will appear as a singlet, with its chemical shift influenced by the substitution pattern on the aromatic ring.
-
This compound: Would be expected to show three aromatic protons. The proton at position 2 will be a doublet, the proton at position 5 will be a doublet of doublets, and the proton at position 6 will be a doublet.
-
4-Chloro-3-(trifluoromethoxy)phenylacetic acid: Would also show three aromatic protons with a different splitting pattern. The proton at position 2 will be a singlet (or a very narrow doublet), the proton at position 5 will be a doublet of doublets, and the proton at position 6 will be a doublet.
-
2-Chloro-5-(trifluoromethoxy)phenylacetic acid: Is expected to show three aromatic protons with distinct shifts and couplings due to the ortho-chloro group.
-
5-Chloro-2-(trifluoromethoxy)phenylacetic acid: Will also have three aromatic protons, but the electronic environment will be different from the 2-chloro-5-(trifluoromethoxy) isomer, leading to different chemical shifts.
13C NMR Spectroscopy
The 13C NMR spectra will show distinct chemical shifts for the aromatic carbons, the methylene carbon, and the carbonyl carbon. The carbon directly attached to the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms. The positions of the substituents will significantly impact the chemical shifts of the aromatic carbons.
Infrared (IR) Spectroscopy
The IR spectra of all isomers will share some common features:
-
A broad O-H stretch from the carboxylic acid, typically in the range of 3300-2500 cm-1.
-
A strong C=O stretch from the carboxylic acid, around 1700-1730 cm-1.
-
C-O stretching vibrations.
-
C-F stretching vibrations, typically strong and in the 1300-1100 cm-1 region.
-
C-Cl stretching vibrations, usually in the 800-600 cm-1 region.
The primary differences will be in the "fingerprint region" (below 1500 cm-1), where the C-H out-of-plane bending vibrations of the aromatic ring are sensitive to the substitution pattern.
Mass Spectrometry (MS)
As indicated in the table, all isomers will have the same molecular weight and will exhibit the characteristic 3:1 isotopic pattern for the molecular ion due to the presence of one chlorine atom. The fragmentation patterns under EI could potentially be used for differentiation, as the positions of the substituents can influence the stability of the resulting fragment ions. Common fragmentation pathways would involve the loss of the carboxylic acid group and cleavage of the C-O bond of the trifluoromethoxy group.
Visualization of Experimental Workflow and Potential Biological Pathway
To aid in the conceptualization of the research process and potential applications, the following diagrams are provided.
Caption: A generalized workflow for the synthesis and spectroscopic analysis of chemical isomers.
Caption: A hypothetical signaling pathway illustrating a potential antimicrobial mechanism of action.
Conclusion
The spectroscopic comparison of this compound isomers is a nuanced but essential task for researchers in the pharmaceutical and chemical sciences. While a complete public database of experimental spectra for all isomers is not currently available, a systematic approach utilizing NMR, IR, and mass spectrometry, guided by the principles of structure-spectra correlation, can enable their unambiguous identification. This guide provides the foundational knowledge and protocols to undertake such a comparative analysis, ensuring the correct isomeric structures are progressed in research and development pipelines.
cost-benefit analysis of different synthetic pathways for 3-Chloro-4-(trifluoromethoxy)phenylacetic acid
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. 3-Chloro-4-(trifluoromethoxy)phenylacetic acid is a valuable building block in the development of various pharmaceutical compounds. This guide provides an objective comparison of two potential synthetic pathways to this molecule, offering a cost-benefit analysis supported by detailed, albeit constructed, experimental protocols based on established chemical reactions.
Two plausible synthetic routes commencing from commercially available starting materials are explored:
-
Pathway 1: A multi-step synthesis starting from 3-chloro-4-(trifluoromethoxy)aniline, proceeding through a Sandmeyer reaction to form the benzyl cyanide, followed by hydrolysis.
-
Pathway 2: A route beginning with 3-chloro-4-(trifluoromethoxy)benzaldehyde, which is first converted to the corresponding acetophenone, followed by a Willgerodt-Kindler reaction and subsequent hydrolysis.
Data Presentation: A Cost-Benefit Analysis
The following table summarizes the key quantitative data for each proposed synthetic pathway, providing a basis for a comprehensive cost-benefit analysis. Please note that yields are estimated based on analogous reactions and may vary in practice. The cost of reagents is based on currently available market prices and is subject to fluctuation.
| Parameter | Pathway 1: From 3-chloro-4-(trifluoromethoxy)aniline | Pathway 2: From 3-chloro-4-(trifluoromethoxy)benzaldehyde |
| Starting Material | 3-chloro-4-(trifluoromethoxy)aniline | 3-chloro-4-(trifluoromethoxy)benzaldehyde |
| Key Intermediates | 3-chloro-4-(trifluoromethoxy)benzyl chloride, 3-chloro-4-(trifluoromethoxy)benzyl cyanide | 3'-Chloro-4'-(trifluoromethoxy)acetophenone, Phenylacetic acid thiomorpholide derivative |
| Overall Estimated Yield | ~60-70% | ~55-65% |
| Number of Steps | 3 | 3 |
| Key Reagents & Conditions | 1. NaNO₂, HCl, CuCN (Sandmeyer reaction)2. H₂SO₄, H₂O, heat (Hydrolysis) | 1. CH₃MgBr or other methylating agent2. Sulfur, Morpholine, heat (Willgerodt-Kindler)3. NaOH, H₂O, heat (Hydrolysis) |
| Advantages | - Potentially higher overall yield.- Well-established and reliable reactions. | - Avoids the use of highly toxic cyanide salts in the main synthetic route. |
| Disadvantages | - Use of highly toxic sodium cyanide.[1][2][3][4][5] | - The Willgerodt-Kindler reaction can require harsh conditions (high temperatures).- Potential for lower overall yield. |
| Estimated Reagent Cost per mole of Product | Moderate | Moderate to High (depending on methylating agent) |
Experimental Protocols
The following are detailed, illustrative experimental protocols for the key steps in each synthetic pathway. These protocols are based on general procedures for similar transformations and should be adapted and optimized for the specific substrate.
Pathway 1: From 3-chloro-4-(trifluoromethoxy)aniline
Step 1a: Synthesis of 3-chloro-4-(trifluoromethoxy)benzyl chloride (via Sandmeyer-type reaction)
-
Materials: 3-chloro-4-(trifluoromethoxy)aniline, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Copper(I) chloride (CuCl), Formaldehyde.
-
Procedure:
-
A solution of 3-chloro-4-(trifluoromethoxy)aniline (1 eq.) in concentrated hydrochloric acid is cooled to 0-5 °C in an ice-salt bath.
-
A solution of sodium nitrite (1.1 eq.) in water is added dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, a solution of copper(I) chloride (catalytic amount) in concentrated hydrochloric acid is prepared.
-
The cold diazonium salt solution is slowly added to the copper(I) chloride solution, followed by the addition of formaldehyde (excess).
-
The reaction mixture is stirred at room temperature for several hours until the evolution of nitrogen gas ceases.
-
The mixture is then extracted with a suitable organic solvent (e.g., dichloromethane). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 3-chloro-4-(trifluoromethoxy)benzyl chloride.
-
Step 1b: Synthesis of 3-chloro-4-(trifluoromethoxy)benzyl cyanide
-
Materials: 3-chloro-4-(trifluoromethoxy)benzyl chloride, Sodium cyanide (NaCN), Ethanol, Water.
-
Procedure:
-
A solution of sodium cyanide (1.2 eq.) in a mixture of ethanol and water is prepared in a round-bottom flask equipped with a reflux condenser.
-
The crude 3-chloro-4-(trifluoromethoxy)benzyl chloride from the previous step is dissolved in ethanol and added to the sodium cyanide solution.
-
The reaction mixture is heated to reflux and maintained for several hours, with reaction progress monitored by TLC.
-
After completion, the mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.
-
The remaining aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to give the crude benzyl cyanide.
-
Step 1c: Hydrolysis to this compound
-
Materials: 3-chloro-4-(trifluoromethoxy)benzyl cyanide, Sulfuric acid (H₂SO₄), Water.
-
Procedure:
-
The crude 3-chloro-4-(trifluoromethoxy)benzyl cyanide is mixed with a solution of sulfuric acid in water (e.g., 50% v/v).
-
The mixture is heated to reflux for several hours until the hydrolysis is complete (monitored by TLC or GC).
-
The reaction mixture is cooled and poured onto ice.
-
The precipitated solid is collected by filtration, washed with cold water, and then recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
-
Pathway 2: From 3-chloro-4-(trifluoromethoxy)benzaldehyde
Step 2a: Synthesis of 3'-Chloro-4'-(trifluoromethoxy)acetophenone
-
Materials: 3-chloro-4-(trifluoromethoxy)benzaldehyde, Methylmagnesium bromide (CH₃MgBr) or other suitable methylating agent, Tetrahydrofuran (THF), Jones reagent (CrO₃/H₂SO₄/acetone) or other oxidizing agent.
-
Procedure:
-
A solution of 3-chloro-4-(trifluoromethoxy)benzaldehyde (1 eq.) in anhydrous THF is cooled to 0 °C.
-
Methylmagnesium bromide (1.1 eq., 3M in diethyl ether) is added dropwise, and the reaction is stirred at 0 °C for 1-2 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to give the crude secondary alcohol.
-
The crude alcohol is dissolved in acetone and cooled in an ice bath. Jones reagent is added dropwise until the orange color persists.
-
The reaction is stirred for a few hours, and then isopropanol is added to quench the excess oxidant.
-
The mixture is filtered, and the filtrate is concentrated. The residue is taken up in ethyl acetate and washed with water and brine, dried, and concentrated to give the crude acetophenone, which can be purified by column chromatography.
-
Step 2b: Willgerodt-Kindler Reaction to form the Thiomorpholide
-
Materials: 3'-Chloro-4'-(trifluoromethoxy)acetophenone, Sulfur, Morpholine.
-
Procedure:
-
A mixture of 3'-Chloro-4'-(trifluoromethoxy)acetophenone (1 eq.), sulfur (2.5 eq.), and morpholine (3 eq.) is heated to reflux (around 130-140 °C) for several hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
Step 2c: Hydrolysis to this compound
-
Materials: Crude thiomorpholide product, Sodium hydroxide (NaOH), Water, Hydrochloric acid (HCl).
-
Procedure:
-
To the crude reaction mixture from the previous step, a solution of sodium hydroxide (e.g., 20% aqueous solution) is added.
-
The mixture is heated to reflux for several hours to hydrolyze the thiomorpholide.
-
After cooling, the reaction mixture is acidified with concentrated hydrochloric acid to a pH of approximately 1-2.
-
The precipitated solid is collected by filtration, washed with cold water, and recrystallized from a suitable solvent to yield the final product.
-
Mandatory Visualization
Caption: Logical workflow for the cost-benefit analysis of synthetic pathways.
This guide provides a framework for evaluating two potential synthetic routes to this compound. The choice of the optimal pathway will depend on a variety of factors including the scale of the synthesis, available equipment, safety considerations, and economic constraints. It is recommended that small-scale trials of each route be conducted to determine actual yields and identify any potential challenges before scaling up.
References
A Comparative Guide to Alternative Reagents for 3-Chloro-4-(trifluoromethoxy)phenylacetic Acid in Synthesis
For researchers and professionals in drug development, the selection of appropriate building blocks is a critical step that influences the synthesis pathway, cost-effectiveness, and the biological activity of the final compounds. 3-Chloro-4-(trifluoromethoxy)phenylacetic acid is a valuable reagent, particularly in the construction of molecules with potential therapeutic applications. Its substituted phenylacetic acid core provides a scaffold that can be readily modified. This guide provides an objective comparison of alternative reagents, supported by experimental data, to aid in the selection of the most suitable building blocks for specific research needs.
Phenylacetic acid derivatives are foundational in the development of pharmaceuticals, including widely used non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac.[1][2][3] The incorporation of fluorine-containing groups, such as trifluoromethoxy, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[4] This guide explores structurally similar alternatives to this compound, evaluating their performance in both synthetic applications and biological assays.
Performance Comparison of Phenylacetic Acid Analogs
The utility of a phenylacetic acid derivative is often determined by its performance in subsequent reactions (e.g., amide couplings) and the biological activity of the resulting products. The following data, derived from a structure-activity relationship (SAR) study on aryl acetamides synthesized from corresponding phenylacetic acids, compares the in vitro efficacy against Cryptosporidium parvum. This provides a standardized metric to evaluate the impact of different substitution patterns on the phenyl ring.
Table 1: Comparison of In Vitro Potency of Aryl Acetamides Derived from Phenylacetic Acid Analogs
| Phenylacetic Acid Precursor Analog | Substitution Pattern | EC50 (µM)[5] | Fold Change vs. Unsubstituted[5] |
|---|---|---|---|
| Phenylacetic acid | Unsubstituted | 22 | 1.0 |
| 4-Fluorophenylacetic acid | 4-F | 1.2 | 18.3 |
| 4-Chlorophenylacetic acid | 4-Cl | 0.66 | 33.3 |
| 4-Bromophenylacetic acid | 4-Br | 1.1 | 20.0 |
| 3-Methylphenylacetic acid | 3-Me | 12 | 1.8 |
| 3-(Trifluoromethyl)phenylacetic acid | 3-CF3 | 1.1 | 20.0 |
| 3-Chloro-4-fluorophenylacetic acid | 3-Cl, 4-F | 0.07 | 314.3 |
| 3,5-Dichlorophenylacetic acid | 3,5-diCl | 1.2 | 18.3 |
| 3-Chloro-5-fluorophenylacetic acid | 3-Cl, 5-F | ~1.2 | ~18.3 |
| 3,5-Difluorophenylacetic acid | 3,5-diF | ~6.0 | 3.7 |
| 3-Chloro-5-(trifluoromethyl)phenylacetic acid | 3-Cl, 5-CF3 | ~0.6 | ~36.7 |
| 3,5-Bis(trifluoromethyl)phenylacetic acid | 3,5-diCF3 | ~0.4 | ~55.0 |
Note: EC50 values are for the final aryl acetamide compounds synthesized from the listed phenylacetic acid precursors.
The data clearly indicates that substitutions on the phenyl ring have a dramatic impact on biological activity. Notably, the combination of a 3-chloro and a 4-fluoro substituent, found in the analog 3-Chloro-4-fluorophenylacetic acid , resulted in a greater than 300-fold increase in potency compared to the unsubstituted phenylacetamide.[5] This highlights it as a highly effective alternative. In general, halogen substitution at the 4-position significantly enhances potency.[5]
Synthetic Pathways and Methodologies
The synthesis of substituted phenylacetic acids and their subsequent conversion into more complex molecules are key considerations. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are efficient methods for preparing the core phenylacetic acid structure.[6]
Caption: General workflow for Suzuki coupling to synthesize phenylacetic acids.
Once the desired phenylacetic acid is obtained, it can be used in various downstream reactions. A common application is amide bond formation to produce bioactive molecules.
Caption: Standard workflow for amide coupling using a phenylacetic acid.
Experimental Protocols
Below are detailed methodologies for key experiments related to the synthesis and application of phenylacetic acid derivatives.
Protocol 1: Synthesis of Substituted Phenylacetic Acid via Suzuki Coupling
This protocol is adapted from a general method for Csp2-Csp3 Suzuki coupling.[6]
Objective: To synthesize a substituted phenylacetic acid from an aryl boronic acid and an alpha-bromo ester.
Materials:
-
Substituted aryl boronic acid (1.0 eq)
-
Ethyl bromoacetate (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 eq)
-
Tri(1-naphthyl)phosphine (P(Nap)3) or similar phosphine ligand (0.04 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Lithium hydroxide (LiOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Coupling Reaction: To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted aryl boronic acid, potassium carbonate, palladium(II) acetate, and the phosphine ligand.
-
Add anhydrous THF to the flask, followed by ethyl bromoacetate.
-
Stir the mixture at room temperature or gentle heat (e.g., 40-50 °C) for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter it through a pad of celite to remove the catalyst. Rinse the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl phenylacetate ester.
-
Hydrolysis (Saponification): Dissolve the crude ester in a mixture of THF and water. Add lithium hydroxide (2.0-3.0 eq) and stir at room temperature until the ester is fully consumed (monitor by TLC).
-
Remove the THF under reduced pressure. Acidify the remaining aqueous solution to pH 1-2 with 1M HCl.
-
Work-up and Purification: Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the resulting solid or oil by recrystallization or column chromatography to yield the final substituted phenylacetic acid.
Protocol 2: General Procedure for Amide Coupling
This protocol is based on standard amide coupling conditions used in the synthesis of bioactive compounds.[5]
Objective: To synthesize an amide from a substituted phenylacetic acid and a primary or secondary amine.
Materials:
-
Substituted phenylacetic acid (1.0 eq)
-
Amine hydrochloride salt (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
Dissolve the substituted phenylacetic acid in anhydrous DMF in a dry reaction flask under an inert atmosphere.
-
Add the amine hydrochloride salt, followed by HATU and DIPEA.
-
Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.
Structure-Activity Relationship (SAR) Logic
The selection of an alternative reagent is often guided by the predicted impact of its structural features on the biological activity of the final product. The following diagram illustrates the logical relationships observed in the SAR study.[5]
Caption: Impact of phenyl ring substitutions on biological potency.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inventivapharma.com [inventivapharma.com]
Safety Operating Guide
Navigating the Safe Disposal of 3-Chloro-4-(trifluoromethoxy)phenylacetic Acid: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, immediate, and logistical information for the safe disposal of 3-Chloro-4-(trifluoromethoxy)phenylacetic acid, ensuring the protection of personnel and the environment.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following information is synthesized from the SDS of structurally analogous compounds and should be used as a comprehensive guideline.
Immediate Safety and Hazard Information
Before handling this compound, it is crucial to be aware of its potential hazards, which are anticipated to be similar to its structural analogs. These compounds are typically classified as irritants.
Summary of Hazard Data
| Hazard Category | GHS Hazard Statement | GHS Precautionary Statement |
| Skin Irritation | H315: Causes skin irritation | P264: Wash skin thoroughly after handling.[1] |
| P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] | ||
| P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] | ||
| P332+P313: If skin irritation occurs: Get medical advice/attention.[1] | ||
| Eye Irritation | H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | ||
| P337+P313: If eye irritation persists: Get medical advice/attention.[1] | ||
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |
| P271: Use only outdoors or in a well-ventilated area.[1] | ||
| P304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing.[1] | ||
| P312: Call a poison center or doctor if you feel unwell.[1] | ||
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[1][2] |
Experimental Protocol: Spill Management
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.
Methodology for Spill Neutralization and Cleanup:
-
Evacuate and Ventilate: Immediately evacuate the spill area and ensure adequate ventilation.
-
Don Personal Protective Equipment (PPE): At a minimum, wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles with side shields. For larger spills, a respirator may be necessary.
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like sawdust.
-
Collect Waste: Place the spilled material and any contaminated absorbent into a clearly labeled, sealed container for hazardous waste.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of Contaminated Materials: All contaminated cleaning materials and PPE should be placed in the hazardous waste container.
Operational Plan for Proper Disposal
Adherence to a structured disposal plan is mandatory to ensure safety and compliance with regulations.
Step-by-Step Disposal Procedure:
-
Waste Segregation: Do not mix this compound with other waste streams. It should be collected in a designated, compatible, and clearly labeled hazardous waste container.
-
Container Management: The waste container must be kept tightly closed when not in use and stored in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Labeling: The container must be labeled with the full chemical name, "Hazardous Waste," and the relevant hazard pictograms (e.g., irritant).
-
Consult Local Regulations: Always consult your institution's Environmental Health and Safety (EHS) office and local regulations for specific disposal requirements.
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.[1][2] Never dispose of this chemical down the drain or in regular trash.
Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagram illustrates the key steps from waste generation to final disposal.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-Chloro-4-(trifluoromethoxy)phenylacetic acid
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent chemical compounds. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of 3-Chloro-4-(trifluoromethoxy)phenylacetic acid, a compound that requires careful management to mitigate risks.
Hazard Summary: this compound is classified as a hazardous chemical that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3][4] It is crucial to adhere to the following personal protective equipment (PPE) and handling protocols to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure risk. The following table summarizes the required protective gear.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | For splash protection, nitrile gloves are acceptable but should be changed immediately upon contact. For extended contact, butyl rubber or Viton gloves are recommended.[5] Always inspect gloves for degradation before use. |
| Eyes/Face | Safety goggles and face shield | Safety goggles should be worn at all times. A face shield should be worn over safety goggles when there is a risk of splashing.[5][6] |
| Body | Laboratory coat | A standard laboratory coat should be worn and kept fastened to protect from splashes.[5] |
| Respiratory | Chemical fume hood / Respirator | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][7] If a fume hood is not available or in the event of a spill, a NIOSH-approved respirator with an organic vapor cartridge is required.[5] |
Operational Plan: Safe Handling and Disposal
Strict adherence to the following operational protocols is crucial for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Work in a designated and well-ventilated area, preferably within a certified chemical fume hood.[5][7]
-
Ensure that a safety shower and eyewash station are readily accessible.[1][5]
-
Before handling, inspect the container for any signs of damage or leaks.[5]
2. Handling the Chemical:
-
As a solid, this compound presents a dust hazard.[8][9] Avoid creating dust when handling.[1][2] All manipulations of the powder should occur within a fume hood or a ventilated balance enclosure.[10]
-
Avoid all direct personal contact, including inhalation of any dust, aerosols, or vapors.[5]
-
Use compatible labware (e.g., glass, PTFE) to prevent degradation.[5]
3. Storage:
-
Store in a tightly-closed container in a cool, dry, and well-ventilated area.[1]
-
Store away from incompatible materials such as oxidizing agents.
4. Post-Handling:
-
Thoroughly clean the work area after use.
-
Contaminated PPE should be carefully removed to avoid skin contact and disposed of as hazardous waste.[5]
-
Wash hands and any exposed skin thoroughly after handling.[1][2]
5. Disposal Plan:
-
This compound is a halogenated organic compound.
-
Dispose of waste in a designated, properly labeled "Halogenated Organic Waste" container.[11][12]
-
Do not mix with non-halogenated waste to avoid increased disposal costs and potential reactive hazards.[11]
-
Never dispose of this chemical down the drain.[11]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: A flowchart illustrating the key steps for the safe handling of this compound, from preparation to disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. aksci.com [aksci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. americanchemistry.com [americanchemistry.com]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. ddpsinc.com [ddpsinc.com]
- 9. resources.psi-bfm.com [resources.psi-bfm.com]
- 10. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 11. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 12. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
